GSK-2256098 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1416771-10-2 |
|---|---|
Molecular Formula |
C20H24Cl2N6O2 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]-4-pyridinyl]amino]-N-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H23ClN6O2.ClH/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4;/h5-12H,1-4H3,(H,26,28)(H2,22,23,24);1H |
InChI Key |
KWSGTBMHVKYZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
GSK-2256098 Hydrochloride: A Deep Dive into its Mechanism of Action as a Focal Adhesion Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2256098 hydrochloride is a potent and selective, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors, regulating key processes such as cell adhesion, migration, proliferation, and survival.[2] Upregulation and hyperactivation of FAK are frequently observed in a variety of human cancers, correlating with advanced disease and poor prognosis. This has positioned FAK as a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the mechanism of action of GSK-2256098, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action: FAK Inhibition
GSK-2256098 exerts its therapeutic effects by directly targeting and inhibiting the kinase activity of FAK. The primary molecular mechanism involves the inhibition of FAK autophosphorylation at tyrosine 397 (Y397).[1][3][4] This autophosphorylation event is a critical step in the activation of FAK, as it creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment of Src leads to the phosphorylation of other tyrosine residues within FAK and the formation of a signaling complex that activates multiple downstream pathways essential for tumor progression.
By preventing the autophosphorylation of FAK at Y397, GSK-2256098 effectively blocks the recruitment and activation of Src, thereby inhibiting the downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][3] This disruption of FAK-mediated signaling ultimately leads to the observed anti-proliferative, pro-apoptotic, and anti-migratory effects in cancer cells. GSK-2256098 exhibits high selectivity for FAK, with approximately 1000-fold greater specificity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2).[2][5]
Quantitative Data
The potency and selectivity of GSK-2256098 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase and Cellular Potency of GSK-2256098
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Ki (app) for FAK | 0.4 nM | Cell-free kinase assay | [1] |
| IC50 (enzymatic) | 1.5 nM | Cell-free kinase assay | [2] |
| IC50 (cellular pFAK Y397) | 8.5 nM | U87MG (Glioblastoma) | [1][5] |
| IC50 (cellular pFAK Y397) | 12 nM | A549 (Lung Carcinoma) | [1][5] |
| IC50 (cellular pFAK Y397) | 15 nM | OVCAR8 (Ovarian Carcinoma) | [1][5] |
Table 2: Preclinical Efficacy of GSK-2256098 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Glioblastoma cell lines | Glioblastoma | Growth Inhibition | - | Among the most sensitive in a panel of 95 cancer cell lines | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | Inhibition of pFAK Y397 | % Inhibition | Ranged from <20% to >90% across 6 cell lines | [3][4] |
| L3.6P1 | Pancreatic Cancer | Cell Viability, Anchorage-Independent Growth, Motility | - | Dose-dependent decrease | [3][4] |
| U87MG | Glioblastoma | Subcutaneous Xenograft | Inhibition of pFAK | Dose- and time-dependent inhibition | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: FAK Signaling Pathway and Inhibition by GSK-2256098.
Caption: Experimental Workflow for Western Blot Analysis of pFAK.
Caption: Logical Relationship of FAK Inhibition to Anti-Tumor Activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of GSK-2256098.
In Vitro FAK Kinase Inhibition Assay (Generic Protocol)
This assay determines the direct inhibitory effect of GSK-2256098 on FAK kinase activity.
-
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(E4Y))
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
GSK-2256098 (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of GSK-2256098 in kinase assay buffer.
-
In a 96-well plate, add the FAK enzyme, FAK substrate, and the GSK-2256098 dilutions.
-
Initiate the kinase reaction by adding a solution of ATP to a final concentration within the linear range of the assay.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular pFAK Y397 Inhibition Assay (Western Blot)
This assay measures the ability of GSK-2256098 to inhibit FAK autophosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., U87MG, A549, OVCAR8) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of GSK-2256098 (e.g., 0.1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).[3]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities to determine the extent of pFAK inhibition.
-
Cell Viability Assay (MTS Assay)
This assay assesses the effect of GSK-2256098 on the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., pancreatic ductal adenocarcinoma cell lines)
-
GSK-2256098
-
MTS reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK-2256098 and a vehicle control for 24, 48, or 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
In Vivo Tumor Xenograft Study (U87MG Glioblastoma Model)
This study evaluates the anti-tumor efficacy of GSK-2256098 in a preclinical animal model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously inject U87MG human glioblastoma cells into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer GSK-2256098 orally at various doses or a vehicle control daily.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pFAK, immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion
This compound is a highly potent and selective inhibitor of Focal Adhesion Kinase. Its mechanism of action is centered on the inhibition of FAK autophosphorylation at Y397, leading to the disruption of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The preclinical data robustly supports its anti-tumor activity in various cancer models. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of FAK inhibition. The ongoing clinical evaluation of GSK-2256098 will further elucidate its role in the treatment of various solid tumors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Development of GSK-2256098 Hydrochloride: A FAK-Targeted Anticancer Agent
Introduction
GSK-2256098 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] Developed by GlaxoSmithKline, it represents a targeted therapeutic strategy against various cancers.[3] FAK is a non-receptor tyrosine kinase that is overexpressed and hyperactivated in a multitude of human cancers, playing a pivotal role in cell proliferation, survival, migration, and invasion.[4] By targeting FAK, GSK-2256098 disrupts key signaling pathways that drive tumor progression and metastasis.[5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical, and clinical development of GSK-2256098, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Rationale for Targeting Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase is a critical mediator in the signaling networks that promote cancer.[4] It acts as a central hub, integrating signals from the extracellular matrix (ECM) via integrins and from growth factor receptors.[4][6] This integration controls a wide array of cellular functions essential for tumorigenesis.[4] FAK's activation is a multi-step process initiated by integrin clustering or growth factor stimulation, leading to its autophosphorylation at tyrosine 397 (Y397).[4][7] This event creates a binding site for Src family kinases, resulting in the full activation of FAK and the phosphorylation of numerous downstream substrates that promote cancer hallmarks.[4][8] The overexpression of FAK is correlated with poor clinical outcomes in many cancers, making it a high-value therapeutic target.[4][6]
Mechanism of Action of GSK-2256098
GSK-2256098 is an ATP-competitive, reversible inhibitor of FAK with high selectivity.[1][2] It is approximately 1,000-fold more specific for FAK than for the closely related kinase Pyk2.[7] The primary mechanism of action involves inhibiting the autophosphorylation of FAK at the Y397 site.[3][7] This inhibition prevents the recruitment and activation of Src, thereby blocking downstream signaling cascades.[5] Key pathways attenuated by GSK-2256098 include the PI3K/Akt and ERK/MAPK pathways, which are crucial for cell survival, proliferation, and migration.[2][5][7]
Preclinical Development
In Vitro Activity
GSK-2256098 has demonstrated potent inhibition of FAK phosphorylation and cell growth across a variety of cancer cell lines. In cellular assays, it inhibits FAK Y397 phosphorylation with low nanomolar potency.[2][7] Glioblastoma cell lines were identified as some of the most sensitive to the compound.[1]
| Cell Line | Cancer Type | IC50 (pFAK Y397 Inhibition) | Reference |
| U87MG | Glioblastoma | 8.5 nM | [2][7] |
| A549 | Lung | 12 nM | [2][7] |
| OVCAR8 | Ovary | 15 nM | [2][7] |
In Vivo Studies
Preclinical xenograft models have confirmed the antitumor activity of GSK-2256098. In a subcutaneous U87MG human glioma xenograft model, dose- and time-dependent inhibition of pFAK was observed, which correlated with the blood concentration of the drug.[1] Studies in an orthotopic murine model of PTEN-mutant uterine cancer showed that treatment resulted in lower tumor weights, fewer metastases, reduced microvessel density, decreased cell proliferation, and higher rates of apoptosis.[2]
Pharmacokinetics
Pharmacokinetic studies in rodents indicated that GSK-2256098 has limited penetration of the intact blood-brain barrier (BBB).[1] Brain-to-plasma concentration ratios in rats were low, and the compound was identified as a substrate for the P-glycoprotein (Pgp) efflux pump, which contributes to its poor CNS penetration.[1]
| Time After Oral Dose | Brain:Plasma Concentration Ratio |
| 20 minutes | 0.08 |
| 40 minutes | 0.06 |
| 60 minutes | 0.07 |
Clinical Development
Phase I Studies in Advanced Solid Tumors
A Phase I dose-escalation study was conducted in 62 patients with advanced solid tumors to determine the safety, pharmacokinetics, and maximum tolerated dose (MTD) of GSK-2256098.[9][10]
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 1000 mg, twice daily (BID) | [1][9][10] |
| Dose-Limiting Toxicities (DLTs) | Grade 2 proteinuria (1000 mg), Grade 2 nausea, vomiting, fatigue (1250 mg), Grade 3 asthenia and Grade 2 fatigue (1500 mg) | [1][9][10] |
| Most Frequent Adverse Events (>25%) | Nausea (76%), Diarrhea (65%), Vomiting (58%), Decreased appetite (47%) (Majority Grade 1-2) | [9][10] |
| Pharmacokinetics | Generally dose-proportional with a geometric mean elimination half-life of 4-9 hours | [9][10] |
| Clinical Activity | Minor responses observed in patients with mesothelioma and melanoma | [1][11] |
Phase I Study in Recurrent Glioblastoma
Given the preclinical activity in glioblastoma cell lines, an expansion cohort of a Phase I study evaluated GSK-2256098 in patients with recurrent glioblastoma.[1] This study included a positron-emission tomography (PET) substudy using [11C]-labeled GSK-2256098 to assess its penetration across the compromised BBB in tumors.[1][12]
Thirteen patients were treated across three dose cohorts (1000 mg, 750 mg, and 500 mg, all twice daily).[1][13] The MTD was confirmed at 1000 mg twice daily, with cerebral edema being a dose-limiting toxicity.[12][13] The PET substudy revealed that while GSK-2256098 crossed into normal brain tissue at low levels, it achieved markedly higher concentrations within the tumor, consistent with a disrupted BBB.[1][13] A best response of stable disease was observed in three patients, with one patient remaining on treatment for 11.3 months.[1][12]
| Tissue | [11C]GSK2256098 Volume of Distribution (VT) | Reference |
| Tumor Tissue | 0.9 | [1][12][13] |
| Surrounding T2 Enhancing Areas | 0.5 | [1][12][13] |
| Normal Brain | 0.4 | [1][12][13] |
Combination Therapy Trials
The rationale for combining FAK inhibitors with other targeted agents is strong, as FAK signaling can be an adaptive resistance mechanism.[14] Clinical trials have been initiated to explore GSK-2256098 in combination with other inhibitors, such as the MEK inhibitor trametinib in patients with advanced solid tumors, including pancreatic ductal adenocarcinoma.[15][16]
Experimental Protocols
FAK Inhibition Assay (Western Blot for pFAK Y397)
This protocol is used to confirm the on-target effect of GSK-2256098 by measuring the reduction in FAK autophosphorylation.[14]
-
Cell Seeding and Treatment: Plate cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of GSK-2256098 (e.g., 0-1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-FAK (Y397) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total FAK to ensure equal loading.
Cell Viability Assay (MTT/MTS-based)
This assay determines the effect of GSK-2256098 on cell proliferation and viability.[14]
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate and incubate overnight.[14]
-
Drug Treatment: Treat the cells with a serial dilution of GSK-2256098 for 48 to 72 hours.[2] Include vehicle-only wells as a control.
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or acid-isopropanol) to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[14]
-
Data Analysis: Normalize the absorbance of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the drug concentration and use non-linear regression to determine the IC50 value.[14]
In Vivo Tumor Xenograft Study
This protocol assesses the in vivo efficacy of GSK-2256098.[14]
-
Cell Implantation: Subcutaneously inject approximately 1-5 million cancer cells suspended in PBS (or a 1:1 mixture with Matrigel) into the flank of immunocompromised mice.[14]
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, GSK-2256098 at various doses). Administer the compound orally according to the planned schedule.
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be weighed and processed for further analysis, such as Western blotting for pFAK or immunohistochemistry for proliferation (Ki67) and apoptosis (TUNEL) markers.[2]
Mandatory Visualizations
Caption: FAK signaling pathway and inhibition by GSK-2256098.
Caption: Experimental workflow for IC50 determination.
References
- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. — Oxford Cancer Trials [080.kairuku.haiku.fry-it.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol Online: Cell Proliferation Assay [protocol-online.org]
GSK-2256098 Hydrochloride: A Technical Guide to its Target and Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK-2256098 hydrochloride, a potent and selective small molecule inhibitor. The focus is on its molecular target, binding mechanism, and the downstream signaling pathways it modulates. This document synthesizes publicly available data to offer a comprehensive resource for professionals in the field of oncology and drug discovery.
Executive Summary
This compound is a reversible and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism of action involves targeting the autophosphorylation site of FAK at tyrosine 397 (Y397), a critical step in FAK activation.[1][3][4][5][6] By inhibiting FAK's kinase activity, GSK-2256098 disrupts key cellular processes implicated in cancer progression, including cell survival, proliferation, migration, and angiogenesis.[7][8] This inhibitor has demonstrated significant preclinical activity in various cancer cell lines and has been evaluated in clinical trials for diseases such as glioblastoma.[2][9]
Target Protein: Focal Adhesion Kinase (FAK)
The designated molecular target of GSK-2256098 is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene.[4][10] FAK is a crucial mediator of signaling pathways initiated by integrins and growth factor receptors, playing a pivotal role in cell-extracellular matrix interactions.[2][7] Overexpression and constitutive activation of FAK are frequently observed in a multitude of solid tumors and are often associated with poor prognosis.[2]
Activation of FAK is initiated by autophosphorylation at the Y397 residue.[2][10] This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual-kinase complex. This complex, in turn, phosphorylates other substrates and activates multiple downstream signaling cascades essential for tumor progression.[2]
Binding Site and Mechanism of Action
GSK-2256098 functions as an ATP-competitive inhibitor, directly targeting the kinase domain of FAK.[1][2] The binding of GSK-2256098 to the ATP-binding pocket of FAK prevents the autophosphorylation of the tyrosine 397 residue.[1][3][4][5] This inhibition of Y397 phosphorylation is the key molecular event that blocks the downstream signaling functions of FAK.[4][5] The inhibition is reversible, and the compound exhibits high selectivity for FAK over other kinases, including its closest family member, Pyk2, for which it has an approximately 1000-fold greater specificity.[2][3][4]
Quantitative Data
The potency and selectivity of GSK-2256098 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of GSK-2256098
| Parameter | Value | Reference |
| Apparent Kᵢ | 0.4 nM | [1] |
| Enzymatic IC₅₀ | 1.5 nM | [2] |
Table 2: Cellular Potency of GSK-2256098 (Inhibition of FAK Y397 Phosphorylation)
| Cell Line | Cancer Type | IC₅₀ | Reference |
| U87MG | Glioblastoma | 8.5 nM | [1][3][6] |
| A549 | Lung Cancer | 12 nM | [1][3][6] |
| OVCAR8 | Ovarian Cancer | 15 nM | [1][3][6] |
Downstream Signaling Pathways
By inhibiting FAK, GSK-2256098 effectively suppresses several downstream signaling pathways that are critical for tumor cell survival and proliferation. The most prominently affected cascades are the PI3K/Akt and ERK/MAPK pathways.[1][4][7] Inhibition of these pathways ultimately leads to decreased cell viability, reduced motility, and the induction of apoptosis.[1][4]
Experimental Protocols
Detailed experimental procedures are proprietary to the conducting research institutions. However, based on published studies, the methodologies for key experiments can be outlined as follows.
Western Blot Analysis for FAK Phosphorylation
This assay is used to determine the inhibitory effect of GSK-2256098 on FAK autophosphorylation in cellular contexts.
-
Cell Culture and Treatment: Cancer cell lines (e.g., U87MG, A549, OVCAR8) are cultured to approximately 70% confluence.[1] The cells are then incubated with varying concentrations of GSK-2256098 (e.g., 0.1–10 μM) for a specified duration, such as 30 minutes.[1][6]
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated FAK at Y397. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The same membrane can be stripped and re-probed for total FAK and a loading control (e.g., GAPDH).[11]
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified using densitometry. The ratio of phosphorylated FAK to total FAK is calculated to determine the extent of inhibition.
Cell Viability and Clonogenic Assays
These assays assess the impact of GSK-2256098 on cell survival and proliferative capacity.
-
Cell Viability (MTS/MTT Assay): Cells are seeded in 96-well plates and treated with a range of GSK-2256098 concentrations for 48 to 72 hours.[1][11] A tetrazolium-based reagent (MTS or MTT) is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance is measured to quantify cell viability relative to untreated controls.[11]
-
Clonogenic Survival Assay: Following treatment with GSK-2256098 for 48-72 hours, cells are re-seeded at a low density in fresh medium and allowed to grow for approximately 9 days.[1] The resulting colonies are then fixed, stained (e.g., with crystal violet), and counted to determine the long-term effects of the compound on cell proliferation.[1]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Focal Adhesion Kinase. Its mechanism of action, centered on the ATP-competitive inhibition of the FAK kinase domain and the prevention of Y397 autophosphorylation, is robustly supported by biochemical and cellular data. By disrupting the FAK signaling nexus, GSK-2256098 effectively attenuates key oncogenic pathways, providing a strong rationale for its continued investigation and development as a targeted cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
GSK-2256098 Hydrochloride: A Technical Guide to its Modulation of the FAK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-2256098 hydrochloride is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, proliferation, migration, and survival, making it a key target in oncology.[2] This technical guide provides an in-depth overview of the mechanism of action of GSK-2256098, its modulation of the FAK signaling pathway, and detailed experimental protocols for its characterization.
Introduction to Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a key mediator of signaling from integrins and growth factor receptors to the cell interior.[1] Upon activation, FAK undergoes autophosphorylation at the Tyrosine-397 (Y397) residue.[3] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[2] The subsequent formation of the FAK/Src complex initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and ERK/MAPK pathways, which are crucial for regulating cell survival, proliferation, and motility.[3][4] Dysregulation of the FAK signaling pathway is a common feature in many cancers, contributing to tumor progression and metastasis.[3]
Mechanism of Action of this compound
GSK-2256098 acts as a potent inhibitor of FAK by competing with ATP for binding to the kinase domain.[5] This direct inhibition prevents the crucial autophosphorylation of FAK at Y397, thereby blocking the recruitment of Src and the subsequent activation of downstream signaling pathways.[3] By inhibiting FAK, GSK-2256098 effectively attenuates signals that promote cell proliferation, survival, and migration, leading to anti-tumor activity.[3] The high selectivity of GSK-2256098 for FAK over other kinases, such as the closely related Pyk2, minimizes off-target effects.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various preclinical models.
Table 1: In Vitro Potency of GSK-2256098
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (appparent) | 0.4 nM | FAK kinase assay | [1] |
| IC50 (enzymatic) | 1.5 nM | FAK enzymatic assay | [5] |
| IC50 (cellular, pFAK Y397) | 8.5 nM | U87MG (Glioblastoma) | [6] |
| IC50 (cellular, pFAK Y397) | 12 nM | A549 (Lung Cancer) | [6] |
| IC50 (cellular, pFAK Y397) | 15 nM | OVCAR8 (Ovarian Cancer) | [6] |
Table 2: Preclinical Efficacy of GSK-2256098 in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | FAK Y397 Phosphorylation Inhibition (at 10 µM) | Reference |
| PANC-1 | <20% (Least Sensitive) | [3] |
| L3.6pl | >90% (Most Sensitive) | [3] |
Table 3: Clinical Trial Information for GSK-2256098
| Phase | Status | Tumor Types | Maximum Tolerated Dose (MTD) | Key Findings | Reference |
| Phase I | Completed | Advanced Solid Tumors | 1000 mg twice daily | Well-tolerated with evidence of clinical activity. | [7][8] |
| Phase I Expansion Cohort | Completed | Recurrent Glioblastoma | 1000 mg twice daily | Tolerable; crossed the blood-brain barrier at higher levels in tumors. | [5] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the FAK signaling pathway, the mechanism of inhibition by GSK-2256098, and a general workflow for evaluating its cellular effects.
Caption: FAK signaling pathway and inhibition by GSK-2256098.
Caption: Experimental workflow for evaluating GSK-2256098.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of GSK-2256098.
Western Blot Analysis for FAK Phosphorylation
This protocol details the detection of phosphorylated FAK (pFAK) at Y397, as well as downstream targets pAkt and pERK, in cancer cells following treatment with GSK-2256098.
Materials:
-
Cancer cell lines (e.g., PANC-1, L3.6pl)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-pFAK (Y397), anti-FAK, anti-pAkt (Ser473), anti-Akt, anti-pERK (Thr202/Tyr204), anti-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of GSK-2256098 (e.g., 0.1–10 µM) for a specified time (e.g., 1 hour).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with GSK-2256098.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of GSK-2256098 concentrations for a specified duration (e.g., 48-72 hours).[1]
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with GSK-2256098, indicating long-term cell survival.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low density of cells in 6-well plates.
-
Drug Treatment: Treat the cells with GSK-2256098 for a defined period (e.g., 24 hours).
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction by normalizing the number of colonies in treated wells to that in untreated control wells.
Wound Healing (Scratch) Assay
This assay measures the effect of GSK-2256098 on cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
Sterile pipette tip
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Grow cells to a confluent monolayer in 6-well plates.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Drug Treatment: Wash the cells to remove debris and add fresh medium containing GSK-2256098.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control wells is closed.
-
Data Analysis: Measure the width of the wound at different time points and calculate the rate of wound closure.
Soft Agar Assay for Anchorage-Independent Growth
This assay evaluates the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells, and the inhibitory effect of GSK-2256098.
Materials:
-
Cancer cell lines
-
This compound
-
Agar
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension in Top Agar: Mix cells with a low-melting-point agar (0.3-0.4%) in culture medium containing GSK-2256098.
-
Plating: Overlay the cell-agar suspension onto the base layer.
-
Incubation: Incubate the plates for 2-3 weeks, adding fresh medium periodically to prevent drying.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them under a microscope.
-
Data Analysis: Compare the number and size of colonies in treated versus untreated wells.
Conclusion
This compound is a highly potent and selective FAK inhibitor that effectively modulates the FAK signaling pathway. By inhibiting the autophosphorylation of FAK at Y397, GSK-2256098 disrupts downstream PI3K/Akt and ERK/MAPK signaling, leading to reduced cell proliferation, survival, and migration in various cancer models. The comprehensive data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising anti-cancer agent. Further investigation into the clinical applications and potential combination therapies with GSK-2256098 is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical In Vitro Profile of GSK-2256098 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vitro studies conducted with GSK-2256098 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This document details the compound's mechanism of action, its effects on cancer cell lines, and comprehensive protocols for key in vitro assays.
Core Concepts: Mechanism of Action
GSK-2256098 is an ATP-competitive, reversible inhibitor of FAK with high selectivity.[1][2] Its primary mechanism of action involves targeting the autophosphorylation site of FAK at tyrosine 397 (Y397).[1][3][4] This inhibition of FAK Y397 phosphorylation prevents the recruitment and activation of downstream signaling proteins, most notably Src-family kinases. The disruption of the FAK/Src complex subsequently attenuates multiple signaling pathways crucial for tumor progression, including those involved in cell adhesion, migration, proliferation, and survival.[1][3] GSK-2256098 exhibits approximately 1000-fold greater selectivity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2).[2][3]
The inhibition of FAK signaling by GSK-2256098 leads to a reduction in the phosphorylation of downstream effectors such as Akt and ERK, which are key components of the PI3K/Akt and MAPK signaling pathways, respectively.[1][4] This ultimately results in decreased cell viability, induction of apoptosis, and reduced motility and invasion in susceptible cancer cell lines.[1][3][4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound across various cancer cell lines.
Table 1: Inhibition of FAK Y397 Phosphorylation
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR8 | Ovary | 15 | [1][3] |
| U87MG | Brain | 8.5 | [1][3] |
| A549 | Lung | 12 | [1][3] |
Table 2: Antiproliferative Activity (Cell Viability)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic | > 50 | [3] |
| L3.6P1 | Pancreatic | Not Reported | |
| 786-0 | Kidney | > 50 | [3] |
| BXPC-3 | Pancreatic | > 50 | [3] |
| DU-145 | Prostate | > 40 | [3] |
| MDA-MB-231 | Breast | 3.82 | [3] |
| NCI-H1975 | Lung | > 50 | [3] |
Table 3: Enzymatic Inhibition
| Target | Ki (nM) | Reference |
| FAK | 0.4 | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments performed with GSK-2256098.
Western Blot Analysis
This protocol is for assessing the phosphorylation status of FAK and downstream signaling proteins.
Materials:
-
Cell Lines: e.g., PANC-1, L3.6P1, OVCAR8, U87MG, A549
-
Reagents: this compound, DMSO, Cell Culture Media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Antibiotics, NP-40 or RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, SDS-PAGE Gels (e.g., 8%), PVDF membranes, Transfer Buffer, TBST (Tris-Buffered Saline with Tween-20), Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST), ECL Western Blotting Substrate.
-
Primary Antibodies:
-
Anti-phospho-FAK (Y397)
-
Anti-FAK
-
Anti-phospho-Akt (Ser473)
-
Anti-Akt
-
Anti-phospho-ERK (Thr202/Tyr204)
-
Anti-ERK
-
Anti-GAPDH (as a loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with desired concentrations of GSK-2256098 (e.g., 0.1-10 µM) or DMSO vehicle control for the specified time (e.g., 1 hour).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with NP-40 or RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the total protein and/or loading control.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell Lines: e.g., PANC-1, L3.6P1
-
Reagents: this compound, DMSO, Cell Culture Media, FBS, 96-well plates, MTS reagent.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of GSK-2256098 (e.g., 0.1 to 200 µM) for 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, indicating long-term cell survival and reproductive integrity.
Materials:
-
Cell Lines: e.g., PANC-1, L3.6P1
-
Reagents: this compound, DMSO, Cell Culture Media, FBS, 6-well plates, Crystal Violet staining solution.
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of GSK-2256098 for 48-72 hours.
-
Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate for 9-14 days to allow for colony formation.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Counting: Count the number of colonies (typically >50 cells) in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Soft Agar (Anchorage-Independent Growth) Assay
This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation.
Materials:
-
Cell Lines: e.g., PANC-1, L3.6P1
-
Reagents: this compound, DMSO, Cell Culture Media, FBS, Agarose, 6-well plates, Crystal Violet.
Procedure:
-
Base Layer: Prepare a base layer of 0.5-0.6% agarose in culture medium in 6-well plates and allow it to solidify.
-
Cell Layer: Resuspend cells in a top layer of 0.3-0.4% agarose in culture medium containing different concentrations of GSK-2256098 (e.g., 0-25 µM).
-
Plating: Carefully layer the cell-agarose suspension on top of the base layer.
-
Incubation: Incubate the plates for 2-3 weeks, adding fresh medium with the respective drug concentrations periodically to prevent drying.
-
Staining and Counting: Stain the colonies with crystal violet and count them.
-
Analysis: Normalize the number of colonies in the treated wells to the control wells.
Wound Healing (Scratch) Assay
This assay evaluates cell migration and motility.
Materials:
-
Cell Lines: e.g., PANC-1, L3.6P1
-
Reagents: this compound, DMSO, Cell Culture Media, FBS, Culture inserts or a sterile pipette tip.
Procedure:
-
Monolayer Formation: Grow cells to a confluent monolayer in a 6-well or 12-well plate.
-
Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Washing: Gently wash with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of GSK-2256098.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
This guide provides a comprehensive overview of the preclinical in vitro data and methodologies for this compound. Researchers can use this information to design and interpret experiments aimed at further elucidating the therapeutic potential of this FAK inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GSK-2256098 Hydrochloride: A Technical Overview of Initial Antineoplastic Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial antineoplastic activity of GSK-2256098 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The following sections detail its mechanism of action, summarize key preclinical and early clinical data, and outline the experimental methodologies used in its initial evaluation.
Core Mechanism of Action
GSK-2256098 is a reversible, ATP-competitive inhibitor of FAK, exhibiting high selectivity with an apparent inhibitory constant (Ki) of 0.4 nM.[1][2] The primary mechanism of action involves targeting the autophosphorylation site of FAK at tyrosine 397 (Y397).[1][3] Inhibition of FAK autophosphorylation prevents the recruitment and activation of downstream signaling molecules, thereby disrupting crucial cellular processes implicated in cancer progression.[4][5] The downstream effects of FAK inhibition by GSK-2256098 include the suppression of the PI3K/Akt and ERK/MAPK signaling pathways, which are critical for cell survival, proliferation, migration, and angiogenesis.[1][3][4]
Signaling Pathway Inhibition
The inhibitory effect of GSK-2256098 on the FAK signaling cascade is depicted below. By blocking the initial autophosphorylation of FAK, the drug effectively halts the entire downstream signaling cascade that promotes oncogenic cellular behaviors.
Quantitative In Vitro Activity
GSK-2256098 has demonstrated potent antiproliferative and pro-apoptotic activity across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for FAK Y397 phosphorylation and other key metrics are summarized below.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| OVCAR8 | Ovarian | FAK (Y397) Phosphorylation | 15 | [1][3] |
| U87MG | Glioblastoma | FAK (Y397) Phosphorylation | 8.5 | [1][3] |
| A549 | Lung | FAK (Y397) Phosphorylation | 12 | [1][3] |
Preclinical In Vivo Models
In vivo studies using tumor xenografts have corroborated the in vitro findings. Treatment with GSK-2256098 led to significant tumor growth inhibition and was associated with favorable changes in biomarkers.
| Animal Model | Cancer Type | Key Findings | Reference |
| Ishikawa orthotopic murine model | Uterine Cancer | Reduced tumor weights and fewer metastases. Lower microvessel density (CD31), decreased proliferation (Ki67), and increased apoptosis (TUNEL) were observed, particularly in PTEN-mutant tumors. | [1] |
| U87MG subcutaneous xenograft | Glioblastoma | Dose- and time-dependent inhibition of phosphorylated FAK (pFAK), which correlated with blood concentrations of the drug. | [5] |
Early Clinical Trial Findings
GSK-2256098 has been evaluated in Phase I and II clinical trials for various solid tumors. The data indicates a manageable safety profile and signs of clinical activity, particularly in mesothelioma and glioblastoma.
| Trial Phase | Cancer Type(s) | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | Maximum Tolerated Dose (MTD) established at 1000 mg twice daily. Dose-limiting toxicities included proteinuria, fatigue, nausea, and vomiting. Minor tumor responses were observed in patients with melanoma and mesothelioma. | [6][7] |
| Phase I (Expansion Cohort) | Recurrent Glioblastoma | GSK-2256098 crossed the blood-brain barrier, with higher concentrations in tumor tissue than in normal brain. The MTD was confirmed at 1000 mg twice daily. Stable disease was the best response, with one patient remaining on treatment for 11.3 months. | [5][7][8] |
| Phase II | Advanced Pancreatic Ductal Adenocarcinoma (in combination with trametinib) | The combination was well-tolerated but did not demonstrate significant anti-tumor activity in an unselected patient population. | [9] |
Experimental Protocols
In Vitro FAK Phosphorylation Inhibition Assay
A representative workflow for determining the in vitro potency of GSK-2256098 is outlined below.
Methodology Details:
-
Cell Culture: Cancer cell lines such as OVCAR8 (ovarian), U87MG (glioblastoma), and A549 (lung) are cultured in appropriate media.[1][3] For clonogenic assays with pancreatic ductal adenocarcinoma (PDAC) cells, cells are cultured in 6-well plates to approximately 70% confluency.[1]
-
Drug Incubation: Cells are treated with GSK-2256098 at concentrations typically ranging from 0.1 to 10 µM for specified durations.[1][3] For FAK phosphorylation inhibition, a 30-minute incubation is often sufficient.[1] For cell viability and clonogenic survival assays, longer incubation times of 48 to 72 hours are used.[1]
-
Analysis of FAK Phosphorylation: Following treatment, cells are lysed, and protein extracts are subjected to Western blot analysis to determine the levels of phosphorylated FAK (Y397) relative to total FAK.[10]
-
Cell Viability and Clonogenic Assays: For longer-term effects, cell viability is assessed using standard methods. In clonogenic assays, after 48 or 72 hours of treatment, cells are re-seeded and cultured for approximately 9 days, after which colonies are stained and counted.[1]
Clinical Trial Protocol (Glioblastoma Expansion Cohort)
-
Patient Population: Patients with recurrent glioblastoma were enrolled.[5][8]
-
Dosing: GSK-2256098 was administered orally at doses of 500 mg, 750 mg, or 1000 mg twice daily.[5][8]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Serial blood samples were collected for PK analysis.[5][8] A substudy utilized positron-emission tomography (PET) with [11C]-labeled GSK-2256098 to assess tumor and brain penetration.[5][8]
-
Efficacy Assessment: Tumor response was evaluated using MRI every 6 weeks.[5][8]
Summary and Future Directions
The initial findings for this compound establish it as a potent FAK inhibitor with clear antineoplastic activity in preclinical models of various cancers, including ovarian, glioblastoma, lung, and uterine cancers. Early clinical data suggest a manageable safety profile and provide evidence of target engagement and clinical activity, particularly in mesothelioma and glioblastoma. The ability of GSK-2256098 to penetrate the blood-brain barrier in glioblastoma patients is a significant finding.[5][8] While a combination study in unselected pancreatic cancer patients did not show benefit, the potential for GSK-2256098 in biomarker-selected populations, such as PTEN-mutant uterine cancer or merlin-negative mesothelioma, warrants further investigation.[1][6][9] Future research should focus on identifying predictive biomarkers to optimize patient selection and explore rational combination strategies to enhance its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies | MDPI [mdpi.com]
- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of GSK-2256098 Hydrochloride in Inhibiting Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-2256098 hydrochloride is a potent and selective, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a critical non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, governing essential cellular processes including adhesion, migration, proliferation, and survival.[1][3] Upregulation and constitutive activation of FAK are frequently observed in a variety of human cancers, correlating with poor prognosis and metastatic potential.[1][4] This technical guide provides an in-depth overview of the mechanism of action of GSK-2256098, its effects on key signaling pathways, and its role in the inhibition of cancer cell adhesion and migration, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Inhibition of FAK Autophosphorylation
GSK-2256098 targets the kinase activity of FAK, preventing its autophosphorylation at the tyrosine-397 (Y397) residue.[5][6][7] This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[4] The subsequent formation of the FAK/Src complex leads to the phosphorylation of downstream substrates, propagating signals that are essential for cell motility and survival.[4] By inhibiting FAK autophosphorylation, GSK-2256098 effectively blocks these downstream signaling cascades.[5][6]
Impact on Downstream Signaling Pathways
The inhibition of FAK by GSK-2256098 leads to the attenuation of several key downstream signaling pathways that are crucial for cell adhesion and migration. Notably, it has been shown to decrease the phosphorylation and activation of:
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation.
-
ERK/MAPK Pathway: This pathway is involved in the regulation of cell growth and differentiation.[4]
By downregulating these pathways, GSK-2256098 not only inhibits cell motility but can also induce apoptosis in cancer cells.
Quantitative Data: Potency and Cellular Effects
The potency of GSK-2256098 has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: Inhibitory Potency of GSK-2256098 against FAK
| Parameter | Value | Reference |
| Enzymatic IC50 | 1.5 nM | [1][3] |
| Apparent Ki | 0.4 nM | [5] |
Table 2: IC50 Values for Inhibition of FAK Y397 Phosphorylation in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U87MG | Glioblastoma | 8.5 | [2][5] |
| A549 | Lung Cancer | 12 | [2][5] |
| OVCAR8 | Ovarian Cancer | 15 | [2][5] |
Table 3: IC50 Values for Antiproliferative Activity of GSK-2256098
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 3.82 | |
| 786-0 | Renal Cancer | > 50 | |
| BXPC-3 | Pancreatic Cancer | > 50 | |
| DU-145 | Prostate Cancer | > 40 | |
| NCI-H1975 | Lung Cancer | > 50 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of GSK-2256098 on cell adhesion and migration.
Western Blotting for FAK Phosphorylation
This assay is used to confirm the on-target effect of GSK-2256098 by measuring the levels of phosphorylated FAK.
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize the levels of phospho-FAK to total FAK or a loading control like GAPDH.
Wound Healing (Scratch) Assay
This assay assesses the effect of GSK-2256098 on collective cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh culture medium containing different concentrations of GSK-2256098 or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure over time relative to the initial scratch area.
Transwell Migration (Boyden Chamber) Assay
This assay evaluates the effect of GSK-2256098 on the migratory capacity of individual cells towards a chemoattractant.
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before the assay.
-
Assay Setup: Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing various concentrations of GSK-2256098 or a vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell type.
-
Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and stain with a solution like crystal violet.
-
Quantification: Count the number of stained, migrated cells in several random microscopic fields for each insert.
Cell Adhesion Assay
This assay measures the ability of cells to attach to an extracellular matrix (ECM) substrate and the inhibitory effect of GSK-2256098.
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., fibronectin, collagen, or Matrigel) and incubate to allow the protein to adhere. Block non-specific binding sites with BSA.
-
Cell Preparation and Treatment: Harvest cells and resuspend them in serum-free medium. Treat the cells with different concentrations of GSK-2256098 or a vehicle control for a defined period (e.g., 30-60 minutes).
-
Cell Seeding: Seed the treated cells into the ECM-coated wells and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by staining the cells with crystal violet, lysing the cells, and measuring the absorbance of the lysate, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of FAK Inhibition by GSK-2256098
Caption: FAK signaling cascade and the inhibitory action of GSK-2256098.
Experimental Workflow: Transwell Migration Assay
Caption: A typical workflow for a transwell migration assay.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that effectively targets the FAK signaling pathway to inhibit cell adhesion and migration. Its high potency and selectivity make it a suitable candidate for investigating the complex roles of FAK in cancer progression and for exploring FAK inhibition as a strategy in drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of GSK-2256098 and other FAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK-2256098 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-2256098 hydrochloride is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] It functions by targeting the autophosphorylation site of FAK at tyrosine 397 (Y397), a critical step in FAK activation.[1][2][3][4] Inhibition of FAK activity disrupts downstream signaling pathways, including the PI3K/Akt and ERK/MAPK pathways, which are crucial for cell survival, proliferation, migration, and invasion.[1][2][5] These application notes provide a comprehensive overview of the experimental use of GSK-2256098 in cell culture, including its mechanism of action, quantitative data on its efficacy in various cancer cell lines, and detailed experimental protocols.
Mechanism of Action
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon activation by integrin clustering in response to extracellular matrix (ECM) binding, FAK autophosphorylates at Y397. This phosphorylation event creates a binding site for Src family kinases, leading to the activation of multiple downstream signaling cascades that promote cell survival, growth, and motility.[5][6]
GSK-2256098 selectively inhibits this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade. This leads to reduced cell viability, decreased anchorage-independent growth, and inhibition of cell migration and invasion in susceptible cancer cell lines.[2][3]
Quantitative Data Summary
The efficacy of GSK-2256098 has been evaluated in numerous cancer cell lines. The following tables summarize key quantitative data from in vitro studies.
Table 1: IC50 Values for FAK Y397 Phosphorylation
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| OVCAR8 | Ovary | 15 | 30 min |
| U87MG | Brain | 8.5 | 30 min |
| A549 | Lung | 12 | 30 min |
Data sourced from Selleck Chemicals product information.[1]
Table 2: IC50 Values for Cell Viability (MTS Assay)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| PANC-1 | Pancreatic | 29 | 72 hr |
| L3.6P1 | Pancreatic | 25 | 72 hr |
Data from a study on pancreatic ductal adenocarcinoma cells.[2]
Table 3: Effective Concentration Ranges in Functional Assays
| Assay Type | Cell Line(s) | Concentration Range (µM) | Incubation Time | Observed Effect |
| Western Blot (pFAK, pAkt, pERK) | PANC-1, L3.6P1 | 0.1 - 10 | 1 hr | Dose-dependent decrease in phosphorylation |
| Clonogenic Survival | PANC-1, L3.6P1 | 0.1 - 10 | 48 - 72 hr | Inhibition of colony formation |
| Anchorage-Independent Growth | PANC-1, L3.6P1 | up to 25 | 21 days | Decreased colony formation in soft agar |
| Cell Migration & Invasion | Glioblastoma cell lines | Not specified | Not specified | Inhibition in 8 out of 26 cell lines |
Data compiled from studies on pancreatic and glioblastoma cell lines.[2][7]
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the effects of GSK-2256098.
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in an appropriate solvent, such as DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution to obtain a range of concentrations for dose-response studies. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
Western Blot Analysis of FAK Pathway Inhibition
This protocol is for assessing the phosphorylation status of FAK and its downstream targets.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Once the desired confluency is reached, replace the medium with fresh medium containing various concentrations of GSK-2256098 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a short duration to observe direct effects on signaling, typically 1 to 4 hours at 37°C.[2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-FAK (Y397), total FAK, phospho-Akt, total Akt, phospho-ERK, and total ERK. A loading control such as GAPDH or β-actin should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTS/MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Cell Treatment: Replace the medium with fresh medium containing a range of GSK-2256098 concentrations and a vehicle control.
-
Incubation: Incubate the plate for the desired duration, typically 24, 48, or 72 hours.[2]
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: For MTS assays, measure the absorbance directly. For MTT assays, first, solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and then measure the absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies.
-
Cell Treatment: Treat cells grown in larger flasks or plates with various concentrations of GSK-2256098 for 48-72 hours.[1]
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a low, known number of cells (e.g., 500-1000 cells) into new 6-well plates containing fresh, drug-free medium.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 9-14 days), ensuring the medium is changed as needed.[1]
-
Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for GSK-2256098 Hydrochloride in Animal Models of Cancer
Introduction
GSK-2256098 is a potent, selective, reversible, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK, a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that are often dysregulated in cancer.[2][3] It plays a central role in cell proliferation, survival, migration, and angiogenesis by integrating signals from integrins and growth factor receptors.[4][5] Overexpression and activation of FAK are common in many cancer types and are associated with poor prognosis.[2][3] GSK-2256098 specifically targets the autophosphorylation site of FAK at tyrosine 397 (Y397), thereby blocking its kinase activity and downstream signaling cascades, including the PI3K/Akt and ERK pathways.[1][6] These application notes provide a summary of preclinical data and detailed protocols for the use of GSK-2256098 in cancer research.
Application Notes
Mechanism of Action
GSK-2256098 exerts its anti-cancer effects by inhibiting FAK's enzymatic function.[5] Upon activation by integrin clustering or growth factors, FAK autophosphorylates at Y397, creating a binding site for Src family kinases.[7] This interaction leads to the full activation of FAK and subsequent phosphorylation of other downstream molecules, activating pro-survival and pro-proliferative pathways like PI3K/Akt and MEK/ERK.[1][8][9] GSK-2256098 competitively binds to the ATP pocket of the FAK kinase domain, preventing Y397 phosphorylation and abrogating these downstream signals.[1][10] This inhibition leads to reduced tumor cell migration, proliferation, survival, and angiogenesis.[8]
Data Presentation
Table 1: In Vitro Activity of GSK-2256098 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
|---|---|---|---|---|
| OVCAR8 | Ovary | FAK Y397 Phosphorylation | 15 | [1][6] |
| U87MG | Glioblastoma | FAK Y397 Phosphorylation | 8.5 | [1][6] |
| A549 | Lung | FAK Y397 Phosphorylation | 12 | [1][6] |
| L3.6P1 | Pancreatic | Cell Viability (MTS) | 25,000 | [6] |
| PANC-1 | Pancreatic | Cell Viability (MTS) | 29,000 | [6] |
| SKOV3-IP1 | Ovary | FAK Y397 Phosphorylation | ~1,000 |[11] |
Table 2: Summary of In Vivo Efficacy of GSK-2256098 in Murine Models
| Cancer Type | Animal Model | Cell Line(s) | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Uterine | Orthotopic Murine Model | Ishikawa | Not Specified | Reduced tumor weight and metastases; Decreased microvessel density and proliferation; Increased apoptosis. | [1] |
| Glioblastoma | Subcutaneous Xenograft | U87MG | Not Specified | Dose- and time-dependent inhibition of pFAK in tumors. | [12][13] |
| Ovarian | Orthotopic Mouse Model | SKOV3-IP1 | 75 mg/kg | 58% decrease in tumor weight vs. control; 71% decrease when combined with pazopanib. |[11] |
Experimental Protocols
Preparation of GSK-2256098 Hydrochloride for In Vivo Administration
This protocol describes the preparation of a dosing solution for oral gavage or other administration routes in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300 (Polyethylene glycol 300)
-
Tween80
-
ddH₂O (double-distilled water)
Procedure:
-
Prepare a 200 mg/mL stock solution of GSK-2256098 in fresh DMSO. Ensure the powder is completely dissolved.[1]
-
For a 1 mL final working solution, combine the following in order, ensuring the solution is clear after each addition:[1]
-
400 µL of PEG300
-
50 µL of the 200 mg/mL DMSO stock solution
-
50 µL of Tween80
-
500 µL of ddH₂O
-
-
Vortex the final mixture thoroughly.
-
This formulation should be prepared fresh and used immediately for optimal results.[1]
Protocol 1: Subcutaneous Glioblastoma Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model to assess the efficacy of GSK-2256098 on tumor growth and target engagement.[12][13]
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
U87MG human glioblastoma cells
-
Matrigel®
-
GSK-2256098 dosing solution and vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Culture U87MG cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer GSK-2256098 or vehicle control orally (e.g., via gavage) based on the desired dosing schedule (e.g., once or twice daily). Dosing from preclinical studies in other models has been around 75 mg/kg.[11]
-
Endpoint Analysis: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Primary Endpoint: Monitor tumor volume throughout the study.
-
Protocol 2: Pharmacodynamic Assessment of FAK Inhibition in Tumor Tissue
This protocol provides a general method for assessing the level of FAK phosphorylation in tumor tissues collected from treated animals via Western Blot.
Materials:
-
Harvested tumor tissue, snap-frozen in liquid nitrogen
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in ice-cold RIPA buffer. Centrifuge at high speed at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-40 µg per lane) and separate by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total FAK and a loading control (e.g., beta-actin) to confirm equal protein loading and to assess the ratio of phosphorylated to total FAK.
-
Analysis: Quantify band intensity using densitometry software. Compare the ratio of p-FAK/total FAK between GSK-2256098-treated groups and the vehicle control group to determine the extent of target inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of focal adhesion kinase inhibitors as anticancer agents [wisdomlib.org]
- 4. Targeting focal adhesion kinase (FAK) for cancer therapy: FAK inhibitors, FAK-based dual-target inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Focal Adhesion Kinase Inhibitors in Cancer Therapy: Ingenta Connect [ingentaconnect.com]
- 8. Facebook [cancer.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK-2256098 Hydrochloride In Vivo Administration
For Research Use Only. Not for use in humans.
Introduction
GSK-2256098 hydrochloride is a potent and selective, ATP-competitive, reversible inhibitor of focal adhesion kinase (FAK).[1][2] It demonstrates antiangiogenic and antineoplastic activities by targeting FAK, which is a critical mediator of cell adhesion, migration, proliferation, and survival.[3][4] FAK is often upregulated and constitutively activated in various tumor cell types.[4] Inhibition of FAK can disrupt downstream signaling pathways, including ERK, JNK/MAPK, and PI3K/Akt, thereby impeding tumor growth, survival, and angiogenesis.[1][4] These application notes provide a summary of recommended in vivo dosages and administration protocols based on preclinical and clinical studies.
Data Presentation
In Vivo Dosage and Administration in Preclinical Models
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Key Findings |
| Mouse | Ovarian Cancer (orthotopic) | 75 mg/kg | Not specified | Not specified | Significant reduction in FAK phosphorylation.[5] Monotherapy resulted in a 58% decrease in mean tumor weight compared to control.[5] |
| Mouse | Uterine Cancer (Ishikawa orthotopic) | Not specified | Not specified | Not specified | Resulted in lower tumor weights and fewer metastases.[1] |
| Rat | N/A (Pharmacokinetic study) | Single oral dose | Oral | Single dose | Limited CNS penetration with an intact blood-brain barrier.[6] |
| Mouse | Glioblastoma (subcutaneous U87MG xenograft) | Not specified | Not specified | Not specified | Dose- and time-dependent inhibition of pFAK.[6] |
Human Clinical Trial Dosage
| Clinical Trial Phase | Patient Population | Dosage | Administration Route | Dosing Schedule | Maximum Tolerated Dose (MTD) |
| Phase I | Advanced Solid Tumors | 80, 160, 300, 600, 1000, 1250, 1500 mg | Oral | Twice daily (BID) | 1000 mg BID[7][8] |
| Phase I (expansion cohort) | Recurrent Glioblastoma | 500, 750, 1000 mg | Oral | Twice daily (BID) | 1000 mg BID[9][10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an Orthotopic Mouse Model of Ovarian Cancer
This protocol is a representative example based on findings from preclinical studies.[5]
1. Animal Model:
-
Species: Immunocompromised mice (e.g., nude or SCID).
-
Cell Line: Human ovarian cancer cell line (e.g., HeyA8 or SKOV3-IP1).
-
Implantation: Orthotopic injection of cancer cells into the ovarian bursa.
2. Reagent Preparation:
-
Formulate this compound in a suitable vehicle for in vivo administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO and 90% Corn oil.[3]
-
Prepare fresh on the day of dosing.[3]
3. Administration:
-
Dosage: Based on dose-finding studies, 75 mg/kg was shown to be effective.[5]
-
Route: While not explicitly stated in the source, oral gavage is a common route for this compound in preclinical studies.
-
Schedule: Administer the compound daily or as determined by preliminary tolerability studies.
4. Monitoring and Endpoints:
-
Monitor animal health and body weight regularly.
-
At the end of the study, sacrifice the animals and collect tumors.
-
Primary Endpoint: Tumor weight.
-
Secondary Endpoints: Number of tumor nodules, ascites volume.
-
Pharmacodynamic Analysis: Assess the level of FAK phosphorylation (pFAK) in tumor tissues via methods like Western blot or immunohistochemistry to confirm target engagement.
Visualizations
Signaling Pathway of FAK Inhibition by GSK-2256098
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
- 10. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of GSK-2256098 Hydrochloride for FAK Inhibition in Glioblastoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to therapy. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in glioblastoma and plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[1][2] GSK-2256098 hydrochloride is a potent, selective, and ATP-competitive inhibitor of FAK, which has shown preclinical activity in glioblastoma cell lines and xenografts.[3][4] This document provides detailed application notes and protocols for researchers investigating the use of GSK-2256098 in glioblastoma research.
Data Presentation
In Vitro and In Vivo Activity of GSK-2256098
| Parameter | Value | Cell Line/Model | Reference |
| Ki (FAK) | 0.4 nM | Enzymatic Assay | --INVALID-LINK-- |
| IC50 (p-FAK Y397) | 8.5 nM | U87MG Glioblastoma Cells | --INVALID-LINK-- |
| Maximum Tolerated Dose (Clinical) | 1000 mg twice daily | Patients with recurrent glioblastoma | [3][5] |
| Tumor Distribution (VT) (Clinical PET study) | 0.9 in tumor tissue | Patients with recurrent glioblastoma | [3][6] |
| Normal Brain Distribution (VT) (Clinical PET study) | 0.4 in normal brain | Patients with recurrent glioblastoma | [3][6] |
| Best Clinical Response | Stable Disease (in 3 of 13 patients) | Patients with recurrent glioblastoma | [3] |
Signaling Pathways and Experimental Workflow
FAK Signaling Pathway in Glioblastoma
References
- 1. Drug Combinations Targeting FAK and MEK Overcomes Tumor Heterogeneity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Combinations Targeting FAK and MEK Overcomes Tumor Heterogeneity in Glioblastoma [mdpi.com]
- 3. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols: GSK-2256098 Hydrochloride in Pancreatic Ductal Adenocarcinoma (PDAC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies. The tumor microenvironment in PDAC is characterized by dense desmoplasia and immunosuppressive networks, which contribute to therapeutic failure. A key signaling node that has emerged as a critical regulator of PDAC progression, metastasis, and therapy resistance is the Focal Adhesion Kinase (FAK).[1][2] GSK-2256098 hydrochloride is a small molecule inhibitor of FAK, targeting its kinase activity by preventing autophosphorylation at Tyrosine 397 (Y397).[3][4][5] Preclinical and clinical investigations have explored the potential of GSK-2256098 as a therapeutic agent in PDAC, both as a monotherapy and in combination with other targeted agents.[6] These application notes provide a comprehensive overview of the use of GSK-2256098 in PDAC research, including its mechanism of action, preclinical efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
GSK-2256098 is a potent and selective inhibitor of FAK, a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors.[5][6] In PDAC, FAK is frequently hyperactivated and contributes to tumor progression through several mechanisms:[3][5]
-
Promotion of Cell Proliferation and Survival: FAK activation leads to the downstream activation of signaling pathways such as PI3K/Akt and MEK/ERK, which are crucial for cell growth and survival.[3]
-
Enhancement of Cell Migration and Invasion: FAK is a key component of focal adhesions, structures that are essential for cell motility. By promoting the turnover of these adhesions, FAK facilitates cancer cell invasion and metastasis.
-
Modulation of the Tumor Microenvironment: FAK signaling in cancer cells can regulate the composition of the tumor microenvironment, contributing to the fibrotic and immunosuppressive nature of PDAC.[3] Inhibition of FAK has been shown to reprogram the tumor microenvironment to be more permissive to anti-tumor immunity.[3]
GSK-2256098 exerts its anti-tumor effects by inhibiting the autophosphorylation of FAK at Y397, thereby blocking its kinase activity and downstream signaling.[3][4][5][7] This leads to decreased cell viability, reduced anchorage-independent growth, and impaired cell motility in PDAC cells.[3][4][7]
Data Presentation
Preclinical Efficacy of GSK-2256098 in PDAC Cell Lines
The in vitro efficacy of GSK-2256098 has been evaluated in various PDAC cell lines, demonstrating a range of sensitivities.
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| PANC-1 | MTS Assay | 29 | [8] |
| L3.6P1 | MTS Assay | 25 | [8] |
| MIA Paca-2 | XTT Assay | >100 | [1] |
| BxPC-3 | XTT Assay | >100 | [1] |
| Capan-1 | XTT Assay | >100 | [1] |
| AsPC-1 | XTT Assay | >100 | [1] |
| Beta-TC-3 | XTT Assay | >100 | [1] |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Clinical Trial Data: GSK-2256098 in Combination with Trametinib
A phase II clinical trial (NCT02428270) investigated the combination of GSK-2256098 and the MEK inhibitor trametinib in patients with advanced PDAC who had progressed after first-line chemotherapy.[6][9][10]
| Parameter | Value | Reference |
| Dosing Regimen | ||
| GSK-2256098 | 250 mg twice daily (orally) | [6][10] |
| Trametinib | 0.5 mg once daily (orally) | [6][10] |
| Clinical Outcomes (n=11 evaluable patients) | ||
| Best Tumor Response | 10 Progressive Disease, 1 Stable Disease (for 4 months) | [6][9] |
| Median Progression-Free Survival (PFS) | 1.6 months (95% CI: 1.5–1.8) | [6][10] |
| Median Overall Survival (OS) | 3.6 months (95% CI: 2.7–not reached) | [6][10] |
The study concluded that the combination was well-tolerated but did not demonstrate significant activity in unselected advanced PDAC patients.[6][10]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used in preclinical studies of GSK-2256098.[8]
Objective: To determine the effect of GSK-2256098 on the viability of PDAC cells.
Materials:
-
PDAC cell lines (e.g., PANC-1, L3.6P1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed PDAC cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of GSK-2256098 in complete growth medium. The final concentrations should typically range from 0.1 to 200 µM.[8] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for FAK Phosphorylation
This protocol is based on standard western blotting procedures used to assess FAK inhibition.[3][4]
Objective: To evaluate the effect of GSK-2256098 on the phosphorylation of FAK at Y397.
Materials:
-
PDAC cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr397)
-
Mouse anti-total FAK
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed PDAC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of GSK-2256098 (e.g., 0.1-10 µM) for a specified time (e.g., 1-24 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total FAK and a loading control (GAPDH or β-actin) to ensure equal protein loading.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of GSK-2256098.
Objective: To assess the anti-tumor activity of GSK-2256098 in a murine xenograft model of PDAC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
PDAC cells (e.g., PANC-1, L3.6P1)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 PDAC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the GSK-2256098 formulation for oral gavage. A typical dose might range from 30-100 mg/kg, administered once or twice daily.
-
Treat the mice with GSK-2256098 or the vehicle control for a predetermined period (e.g., 21-28 days).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Caption: FAK signaling pathway and inhibition by GSK-2256098.
Caption: Experimental workflow for preclinical evaluation.
Caption: Logical flow of GSK-2256098's anti-tumor activity.
References
- 1. Sensitivity of Pancreatic Cancer Cell Lines to Clinically Approved FAK Inhibitors: Enhanced Cytotoxicity Through Combination with Oncolytic Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Strategy to Inhibit FAK and IGF-1R Decreases Growth of Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK inhibition radiosensitizes pancreatic ductal adenocarcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of GSK-2256098 Hydrochloride for Cellular Assays
Application Note
Introduction
GSK-2256098 hydrochloride is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in crucial cellular processes such as adhesion, migration, proliferation, and survival.[1][2] As an ATP-competitive inhibitor, GSK-2256098 targets the phosphorylation of FAK at Tyrosine 397 (Y397), a key autophosphorylation site.[3][4][5] Inhibition of FAK signaling can lead to decreased activity of downstream pathways, including the PI3K/Akt and ERK signaling cascades, ultimately impacting tumor cell growth and survival.[2][3][6] This document provides detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays.
For research use only. Not for use in diagnostic procedures.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound is provided in the tables below for easy reference. Note that the molecular weight of the free base is 414.89 g/mol , while the hydrochloride salt is 451.35 g/mol .[1] Calculations for stock solution preparation should use the specific molecular weight of the compound form being used.
Table 1: Physicochemical Properties of GSK-2256098
| Property | Value | Reference |
| Form | GSK-2256098 (Free Base) | [7] |
| Molecular Weight | 414.89 g/mol | [7][8][9] |
| CAS Number | 1224887-10-8 | [7][8][9] |
| Form | This compound | [1] |
| Molecular Weight | 451.35 g/mol | [1] |
| CAS Number | 1416771-10-2 | [1] |
| Appearance | White to off-white solid | [1] |
Table 2: Solubility of GSK-2256098
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | ≥ 83 mg/mL (≥ 200 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Ultrasonic warming to 60°C may be required. | [1][3][8][9][10] |
| Ethanol | ~50 mM (20.74 mg/mL) | [8][9] | |
| Water | Insoluble | [10] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium appropriate for the assay
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)
This protocol is suitable for creating a primary stock solution that can be further diluted for various assays.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution of GSK-2256098 (free base, MW: 414.89), you would weigh out 41.49 mg.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37-60°C water bath) and sonication can aid in dissolution.[1] Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Table 3: Example Volumes for Preparing Stock Solutions of GSK-2256098 (Free Base, MW: 414.89)
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.41 mg | 2.07 mg | 4.15 mg |
| 5 mM | 2.07 mg | 10.37 mg | 20.74 mg |
| 10 mM | 4.15 mg | 20.74 mg | 41.49 mg |
| 50 mM | 20.74 mg | 103.72 mg | 207.45 mg |
| 100 mM | 41.49 mg | 207.45 mg | 414.90 mg |
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Working solutions are typically prepared by diluting the high-concentration DMSO stock solution into a suitable aqueous buffer or cell culture medium.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes of the concentrated stock, first prepare an intermediate dilution in DMSO or the final aqueous buffer.
-
Final Dilution: Further dilute the stock or intermediate solution into the final cell culture medium to achieve the desired working concentration. It is critical that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells in your assay.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Diagram 2: Simplified FAK Signaling Pathway
Caption: Inhibition of the FAK signaling pathway by GSK-2256098.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gsk-2256098 | C20H23ClN6O2 | CID 46214930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. GSK 2256098 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleck.co.jp [selleck.co.jp]
employing GSK-2256098 hydrochloride in studies of tumor cell proliferation and survival
Application Notes: Employing GSK-2256098 Hydrochloride in Tumor Cell Research
Introduction
This compound is a potent, selective, reversible, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[2] Overexpression and constitutive activation of FAK are common in many solid tumors, including glioblastoma, pancreatic, and ovarian cancers, where it promotes cell proliferation, survival, migration, and angiogenesis.[3][4][5] GSK-2256098 exerts its anti-tumor effects by targeting the autophosphorylation site of FAK at tyrosine 397 (Y397), thereby blocking downstream signaling cascades such as PI3K/Akt and ERK.[1][3][5][6] These notes provide detailed protocols for utilizing GSK-2256098 in studies of tumor cell proliferation and survival.
Mechanism of Action
GSK-2256098 inhibits FAK, which in turn may prevent the integrin-mediated activation of several downstream signaling pathways.[2] This blockade disrupts crucial cellular processes required for tumor progression. The inhibition of FAK Y397 phosphorylation leads to decreased activity of the PI3K/Akt and ERK pathways, which are critical for promoting cell survival and proliferation.[1][3] This mechanism makes GSK-2256098 a valuable tool for investigating FAK-dependent signaling and its role in cancer.
Caption: FAK signaling pathway and the inhibitory action of GSK-2256098.
Data Presentation: In Vitro Efficacy
GSK-2256098 has demonstrated potent inhibition of FAK phosphorylation and enzymatic activity across various cancer cell lines.
| Parameter | Target | Value | Cell Line(s) | Reference |
| IC₅₀ | pFAK (Y397) | 8.5 nM | U87MG (Glioblastoma) | [1][6] |
| pFAK (Y397) | 12 nM | A549 (Lung) | [1][6] | |
| pFAK (Y397) | 15 nM | OVCAR8 (Ovary) | [1][6] | |
| IC₅₀ (enzymatic) | FAK | 1.5 nM | Cell-free assay | [4] |
| Ki | FAK | 0.4 nM | Cell-free assay | [1] |
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
This compound has a molecular weight of 414.89 g/mol .
-
To prepare a 10 mM stock solution, dissolve 4.15 mg of the compound in 1 mL of DMSO.
-
Mix thoroughly by vortexing until the solution is clear.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[7]
-
-
Working Solutions:
2. General Experimental Workflow
The following diagram outlines a typical workflow for assessing the impact of GSK-2256098 on tumor cells.
Caption: General workflow for in vitro testing of GSK-2256098.
3. Protocol: Cell Proliferation Assay (MTT or equivalent)
This protocol assesses the effect of GSK-2256098 on the metabolic activity and proliferation of tumor cells.
-
Materials:
-
96-well cell culture plates
-
Tumor cell line of interest
-
Complete growth medium
-
GSK-2256098 working solutions
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8]
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of GSK-2256098 in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control) to the respective wells.
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[1]
-
For MTT Assay:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log-transformed drug concentration and use non-linear regression to determine the IC₅₀ value.
-
-
4. Protocol: Western Blot for FAK Phosphorylation
This protocol is used to confirm target engagement by measuring the inhibition of FAK autophosphorylation at Y397.
-
Materials:
-
6-well cell culture plates
-
GSK-2256098 working solutions
-
NP-40 or RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pFAK Y397, anti-total FAK, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membranes and ECL substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow until they reach ~70-80% confluency.
-
Treat cells with varying concentrations of GSK-2256098 (e.g., 0.1–10 μM) for a specified time (inhibition can be observed as early as 30-60 minutes).[1][3]
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pFAK Y397) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and other targets to assess the specificity of the inhibition.
-
5. Protocol: Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after treatment, providing an assessment of long-term cell survival.
-
Materials:
-
6-well cell culture plates
-
GSK-2256098 working solutions
-
Clonogenic staining reagent (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
When cell confluence reaches about 70%, treat the cells with GSK-2256098 (e.g., 0.1-10 μM) for 48 or 72 hours.[1]
-
After treatment, wash, trypsinize, and count the cells.
-
Re-seed a low number of viable cells (e.g., 500-1000 cells per well) into new 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for an extended period (e.g., 9-14 days) to allow for colony formation.[1]
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Wash away excess stain with water, allow the plates to dry, and count the number of colonies (typically defined as >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
stability of GSK-2256098 hydrochloride in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of GSK-2256098 hydrochloride in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations as high as 83 mg/mL.[1] The compound is also soluble in ethanol but is poorly soluble in water.[1] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous experimental buffer or cell culture medium immediately before use.
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. Here are the recommended storage conditions:
-
Solid Form: Store at -20°C for long-term storage (months to years).[1] It is stable for several weeks at room temperature during ordinary shipping.[1]
-
DMSO Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month. For long-term storage, it is recommended to store them at -80°C for up to one year.[1]
Q3: What is the stability of this compound in aqueous buffers like PBS or TRIS?
A3: There is limited publicly available quantitative data on the stability of this compound in common aqueous buffers such as Phosphate-Buffered Saline (PBS) or TRIS-HCl. However, for in vivo formulations using aqueous components, it is recommended to prepare the solution fresh and use it immediately. This suggests that the compound may have limited stability in aqueous solutions and can be prone to degradation or precipitation over time. The stability in aqueous buffers is influenced by several factors including pH, temperature, and the presence of other components in the solution.
Q4: Can I store this compound diluted in cell culture medium?
A4: While GSK-2256098 is used in cell culture for extended periods (e.g., 48-72 hours), it is not recommended to store the compound pre-diluted in cell culture medium for long durations.[1] The complex composition of cell culture media can affect the stability of the compound. It is best practice to add the compound to the cell culture medium from a concentrated DMSO stock immediately before starting the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed after diluting DMSO stock in aqueous buffer. | The aqueous solubility of the compound is low. The final concentration in the aqueous buffer may be too high. The percentage of DMSO in the final solution may be too low to maintain solubility. | Ensure the final concentration of this compound in your experimental buffer does not exceed its solubility limit. You can also try slightly increasing the percentage of the organic co-solvent (like DMSO) in the final solution, but be mindful of its potential effects on your experimental system. |
| Inconsistent or lower-than-expected activity in experiments. | The compound may have degraded in the aqueous experimental buffer. The stock solution may have undergone degradation due to improper storage. | Prepare fresh dilutions of the compound in your experimental buffer immediately before each experiment. Ensure that your DMSO stock solutions are stored correctly at -20°C or -80°C in aliquots. If you suspect degradation, it is advisable to perform a stability test of the compound in your specific buffer and under your experimental conditions. |
| Variability between experimental replicates. | Inconsistent preparation of the compound dilutions. Degradation of the compound over the course of a long experiment. | Standardize your dilution procedure to ensure consistency. For long-duration experiments, consider replacing the medium containing the compound at regular intervals to maintain a more constant concentration. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information | Source |
| Solubility | Soluble in DMSO (up to 83 mg/mL) and Ethanol. Insoluble in water. | [1] |
| Storage (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Shelf Life (Solid) | >2 years if stored properly. | [1] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. | [1] |
Experimental Protocols
Protocol for Preparation of this compound for Cell-Based Assays
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare intermediate dilutions of the stock solution in 100% DMSO if necessary.
-
Dilute the appropriate stock or intermediate solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix the final solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
General Protocol for Assessing the Stability of this compound in an Experimental Buffer
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in the desired experimental buffer (e.g., PBS, pH 7.4) at a relevant concentration. This should be done by diluting a concentrated DMSO stock into the buffer.
-
Prepare several identical samples for analysis at different time points.
-
-
Incubation:
-
Incubate the test solutions under the conditions that mimic your experiment (e.g., at 37°C in a cell culture incubator).
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample for analysis.
-
Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of the remaining compound against time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Simplified signaling pathway showing the inhibitory action of GSK-2256098.
References
Technical Support Center: Optimizing GSK-2256098 Hydrochloride for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK-2256098 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible and ATP-competitive inhibitor of FAK.[1] It targets the kinase domain of FAK, preventing the autophosphorylation of FAK at Tyrosine 397 (Y397).[2][3] This initial phosphorylation event is a critical step in FAK activation. By inhibiting this process, GSK-2256098 disrupts downstream signaling pathways, including the PI3K/Akt and ERK pathways, which are crucial for cell adhesion, migration, proliferation, and survival.[2][4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. However, based on published data, a starting range of 0.1 µM to 10 µM is commonly used for in vitro cellular assays.[2][5] For reference, the IC50 values for inhibition of FAK Y397 phosphorylation in some cancer cell lines are in the low nanomolar range.[3][4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[4] For a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM to 100 mM.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: I am not observing the expected inhibition of cell migration after treatment. What could be the issue?
A4: There are several potential reasons for a lack of effect on cell migration. Firstly, ensure you are using an optimal concentration of the inhibitor, as determined by a dose-response curve for FAK phosphorylation or a cell viability assay in your specific cell line. Secondly, the treatment time may be insufficient; a time-course experiment is recommended. Thirdly, some cell lines may exhibit intrinsic resistance to FAK inhibition due to compensatory signaling pathways.[2] Finally, FAK has kinase-independent scaffolding functions that will not be affected by a kinase inhibitor.[2] Consider using RNAi to deplete total FAK as a complementary approach.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of FAK phosphorylation (p-FAK Y397) in Western Blot. | 1. Suboptimal inhibitor concentration: The concentration of GSK-2256098 may be too low for the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient to observe maximal inhibition. 3. Inhibitor degradation: Improper storage or handling of the compound can lead to loss of activity. 4. High cell confluency: Very dense cultures can sometimes be less responsive to treatment. | 1. Perform a dose-response experiment: Treat cells with a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 for p-FAK inhibition. 2. Conduct a time-course experiment: Analyze p-FAK levels at different time points (e.g., 30 min, 1h, 2h, 6h, 12h) after treatment. Inhibition can be observed as early as 30 minutes.[4] 3. Prepare fresh stock solutions: Ensure proper storage of the inhibitor at -20°C or -80°C and use fresh dilutions for each experiment. 4. Plate cells at a consistent and optimal density: Avoid letting cells become over-confluent before treatment. |
| Unexpected cytotoxicity observed at effective concentrations. | 1. Off-target effects: At higher concentrations, GSK-2256098 may inhibit other kinases, leading to toxicity.[2] 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Cell line sensitivity: Some cell lines may be inherently more sensitive to FAK inhibition. | 1. Use the lowest effective concentration: Determine the minimal concentration that gives significant FAK inhibition. Consider using a more selective FAK inhibitor for comparison if off-target effects are suspected. 2. Maintain a low final DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.1%. 3. Perform a cell viability assay (e.g., MTT): Determine the cytotoxic profile of the inhibitor in your cell line and choose a concentration that inhibits FAK without causing excessive cell death for functional assays. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes. 2. Inhibitor instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range, plate at the same density, and use the same serum batch. 2. Aliquot stock solutions: Prepare single-use aliquots of the GSK-2256098 stock solution to avoid multiple freeze-thaw cycles. |
| Resistance to GSK-2256098 develops over time. | Activation of compensatory signaling pathways: Prolonged FAK inhibition can lead to the upregulation of parallel survival pathways, such as the PI3K/Akt or Src signaling pathways. | 1. Investigate compensatory pathways: Use Western blotting to check for increased phosphorylation of key proteins in alternative survival pathways (e.g., p-Akt, p-Src). 2. Consider combination therapy: Explore the synergistic effects of combining GSK-2256098 with inhibitors of the identified compensatory pathways. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| U87MG | Glioblastoma | FAK Y397 Phosphorylation | 8.5 | [3][4] |
| A549 | Lung Cancer | FAK Y397 Phosphorylation | 12 | [3][4] |
| OVCAR8 | Ovarian Cancer | FAK Y397 Phosphorylation | 15 | [3][4] |
| PANC-1 | Pancreatic Cancer | FAK Y397 Phosphorylation | >10,000 (low sensitivity) | [2][5] |
| L3.6P1 | Pancreatic Cancer | FAK Y397 Phosphorylation | <100 (high sensitivity) | [2][5] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Recommended Concentration Range | Notes |
| FAK Phosphorylation Inhibition (Western Blot) | 0.01 - 1 µM | A short incubation time (e.g., 1-2 hours) is often sufficient. |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.1 - 10 µM | Treatment duration is typically 24-72 hours. |
| Cell Migration/Invasion (e.g., Scratch Assay, Transwell) | 0.1 - 5 µM | The optimal concentration should be non-toxic to allow for observation of migratory effects. |
| Clonogenic Survival | 0.1 - 10 µM | Long-term assay (e.g., 7-14 days). |
Experimental Protocols
Protocol 1: Western Blot for Phospho-FAK (Y397) Inhibition
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for the desired time (e.g., 1 hour). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer to the lysates and boil for 5 minutes at 95°C.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
Protocol 3: In Vitro FAK Kinase Assay
-
Reaction Setup:
-
In a microplate well, combine recombinant FAK enzyme, a suitable substrate (e.g., a synthetic peptide like poly(Glu-Tyr)), and the test compound (this compound) or vehicle control in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Activity:
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing GSK-2256098 concentration.
Caption: Logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
potential off-target effects of GSK-2256098 hydrochloride in cellular assays
Welcome to the technical support center for GSK-2256098 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this potent and selective FAK inhibitor in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: GSK-2256098 is a potent, reversible, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] It specifically targets the kinase activity of FAK by preventing the autophosphorylation of tyrosine 397 (Y397).[2][3] This initial phosphorylation event is critical for the activation of FAK and the subsequent recruitment and activation of downstream signaling proteins, such as Src, and the propagation of signals that regulate cell adhesion, migration, proliferation, and survival.[2][4]
Q2: How selective is GSK-2256098 for FAK?
A2: GSK-2256098 is a highly selective inhibitor of FAK. It exhibits approximately 1,000-fold greater selectivity for FAK compared to its closest family member, Proline-rich Tyrosine Kinase 2 (Pyk2).[2][4] In a broad kinase panel screen of 261 kinases, FAK was the only kinase to be significantly inhibited (by more than 50%). While this indicates a very specific inhibitor, it is always good practice to consider potential off-target effects in the interpretation of cellular phenotypes.
Q3: What are the expected downstream effects of FAK inhibition by GSK-2256098 in cellular assays?
A3: Inhibition of FAK phosphorylation by GSK-2256098 is expected to disrupt key downstream signaling pathways. Notably, a decrease in the phosphorylation of Akt and ERK has been observed in responsive cell lines.[2][3] This is because FAK acts as a scaffold and kinase upstream of the PI3K/Akt and MAPK/ERK pathways.[5] Consequently, treatment with GSK-2256098 can lead to decreased cell viability, reduced motility and invasion, and the induction of apoptosis.[1][2]
Q4: I am not observing the expected phenotype in my cells after treatment with GSK-2256098. What could be the reason?
A4: There are several potential reasons for a lack of a significant cellular response to GSK-2256098. The response to FAK inhibition can be highly cell-context dependent. Some cell lines may have a lower reliance on FAK signaling for survival and proliferation. Additionally, variations in drug uptake or efflux between different cell lines can influence the effective intracellular concentration of the inhibitor. It is also possible that in certain cellular contexts, FAK-independent pathways may compensate for the inhibition of FAK signaling.[5] It is recommended to confirm target engagement by assessing the phosphorylation status of FAK at Y397 via Western blot.
Data Presentation
Table 1: Potency of this compound
| Parameter | Value | Reference |
| Ki (FAK) | 0.4 nM | [1] |
| Enzymatic IC50 | 1.5 nM | [2] |
Table 2: Cellular Activity of GSK-2256098 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pFAK Y397 Inhibition) | Reference |
| U87MG | Glioblastoma | 8.5 nM | [2] |
| A549 | Lung | 12 nM | [2] |
| OVCAR8 | Ovary | 15 nM | [2] |
FAK Signaling Pathway and Inhibition by GSK-2256098
Caption: FAK signaling pathway and the inhibitory action of GSK-2256098.
Experimental Protocols
Protocol: Western Blot for Phospho-FAK (Y397) Inhibition
This protocol details the steps to assess the on-target activity of GSK-2256098 by measuring the phosphorylation of FAK at its autophosphorylation site, Tyrosine 397.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (a 1-hour treatment is often sufficient to see an effect on pFAK).[5] Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for total FAK to confirm equal protein loading.
-
Experimental Workflow for Western Blot
Caption: A typical experimental workflow for Western blot analysis.
Troubleshooting Guide
Problem: No or weak signal for pFAK in the control lane.
| Possible Cause | Suggested Solution |
| Low basal FAK activity | Some cell lines have low endogenous levels of FAK phosphorylation. Consider stimulating the cells with an appropriate growth factor or by plating on fibronectin to induce FAK activation. |
| Inefficient antibody | Ensure the primary antibody for pFAK (Y397) is validated for Western blotting and used at the recommended dilution. |
| Insufficient protein load | Increase the amount of protein loaded per lane to 30-50 µg. |
| Phosphatase activity | Ensure that phosphatase inhibitors were included in the lysis buffer and that lysates were kept on ice. |
Problem: No decrease in pFAK signal after GSK-2256098 treatment.
| Possible Cause | Suggested Solution |
| Inactive inhibitor | Ensure the this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles should be avoided. |
| Insufficient inhibitor concentration or treatment time | Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course (e.g., 30 min to 24 hours) experiment to determine the optimal conditions for your cell line. |
| Cell line resistance | As mentioned in the FAQs, some cell lines may be less sensitive to FAK inhibition. Confirm the presence of the FAK protein in your cell line. |
Problem: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variations in cell confluency | Ensure that cells are plated at the same density and are at a consistent confluency at the time of treatment and lysis. |
| Inconsistent incubation times | Precisely control the duration of inhibitor treatment and antibody incubations. |
| Variable protein loading | Always perform a protein quantification assay and normalize the loading amounts. Confirm equal loading by probing for a housekeeping protein (e.g., GAPDH, β-actin) or total FAK. |
Troubleshooting Logic
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in GSK-2256098 hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results using GSK-2256098 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, reversible, and ATP-competitive inhibitor of focal adhesion kinase (FAK).[1][2] It targets the phosphorylation site of FAK at tyrosine 397 (Y397).[1][2] By inhibiting FAK, GSK-2256098 prevents integrin-mediated activation of downstream signaling pathways, including ERK, JNK/MAPK, and PI3K/Akt.[3] This inhibition can suppress tumor cell migration, proliferation, survival, and angiogenesis.[3][4]
Q2: What are the common sources of variability in experimental results with this compound?
Variability in experimental outcomes can arise from several factors:
-
Compound Solubility and Stability: Improper dissolution or degradation of the compound can lead to inconsistent concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to GSK-2256098.[2][5]
-
Experimental Protocol Adherence: Deviations in incubation times, cell densities, and reagent concentrations can introduce variability.
-
In Vivo Formulation and Administration: The method of formulation and delivery for in vivo studies is critical for consistent results.
Q3: How should I prepare and store stock solutions of this compound?
For optimal results, it is crucial to follow proper preparation and storage procedures.
-
Solvent: this compound is soluble in DMSO.[6] It is practically insoluble in water.[6]
-
Stock Solution Preparation: Prepare a concentrated stock solution in fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce solubility.[1]
-
Storage:
-
Store the solid compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[6]
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Ensure the storage container is sealed to prevent moisture absorption.[4]
-
Q4: I am observing inconsistent inhibitory effects in my cell-based assays. What could be the cause?
Inconsistent results in cell-based assays can be attributed to several factors. Please refer to the troubleshooting workflow below for a systematic approach to identifying the issue. Key areas to investigate include:
-
Cell Line Sensitivity: The IC50 values for GSK-2256098 can vary significantly between cell lines.[2] For example, the IC50 is 8.5 nM in U87MG cells, 12 nM in A549 cells, and 15 nM in OVCAR8 cells.[1]
-
Compound Activity: Ensure your stock solution is not degraded. It is recommended to prepare fresh working solutions for each experiment. For in vivo experiments, the working solution should be prepared fresh on the same day of use.[2]
-
Assay Conditions: Factors such as cell confluence, serum concentration in the media, and incubation time can all influence the apparent activity of the inhibitor. Cellular inhibition of FAK can be observed as early as 30 minutes in cultured cells.[1]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of the Compound
| Potential Cause | Recommended Solution |
| Incorrect Solvent | Use high-quality, anhydrous DMSO for preparing stock solutions.[1][6] |
| Low Temperature | If precipitation occurs upon storage, gently warm the solution and sonicate to aid dissolution.[2] |
| Aqueous Buffer Incompatibility | When preparing working solutions in aqueous media, ensure the final DMSO concentration is low enough to maintain solubility. Perform serial dilutions. |
Issue 2: Inconsistent Results in Cell Viability or Proliferation Assays
| Potential Cause | Recommended Solution |
| Cell Line Variability | Confirm the identity of your cell line (e.g., via STR profiling). Different cell lines have different sensitivities to GSK-2256098.[2][5] |
| Inconsistent Seeding Density | Ensure uniform cell seeding across all wells and plates. |
| Variable Incubation Time | Adhere to a consistent incubation time with the compound for all experiments. Effects have been observed after incubations of 48 or 72 hours.[1] |
| Degraded Compound | Use a fresh aliquot of the stock solution or prepare a new stock solution. |
Issue 3: Variable Inhibition of FAK Phosphorylation in Western Blots
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing appropriate phosphatase and protease inhibitors to preserve phosphorylation states. |
| Inconsistent Treatment Time | Inhibition of FAK phosphorylation can be rapid.[1] Ensure precise and consistent timing of compound addition and cell lysis. |
| Antibody Quality | Use a validated antibody specific for phosphorylated FAK (Y397). |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol is a general guideline for assessing the effect of GSK-2256098 on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of GSK-2256098. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[1]
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTS or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Formulation Protocol
For in vivo studies, a common formulation involves a suspension. The following is an example protocol; however, optimization for your specific animal model may be necessary.
-
Vehicle Preparation: Prepare a solution of 10% DMSO and 90% Corn oil.[4]
-
Suspension Preparation: Add the required amount of this compound to the vehicle.
-
Homogenization: Mix thoroughly to ensure a uniform suspension.
-
Administration: Administer the suspension to the animals immediately after preparation.
Note: For continuous dosing periods exceeding half a month, this protocol should be used with caution.[4]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of GSK-2256098
| Cell Line | Cancer Type | IC50 (nM) |
| OVCAR8 | Ovary | 15[1] |
| U87MG | Brain (Glioblastoma) | 8.5[1] |
| A549 | Lung | 12[1] |
Table 2: In Vivo Dosing Information from Clinical Trials
| Study Population | Dose | Frequency |
| Advanced Solid Tumors | 500 mg - 1000 mg | Twice Daily[7] |
| Recurrent Glioblastoma | 500 mg, 750 mg, 1000 mg | Twice Daily[7][8] |
Visualizations
Caption: A general workflow for troubleshooting inconsistent experimental results.
Caption: The inhibitory effect of GSK-2256098 on the FAK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
minimizing GSK-2256098 hydrochloride-induced cytotoxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK inhibitor, GSK-2256098 hydrochloride. The focus of this guide is to help minimize and understand the potential for cytotoxicity in non-target cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: GSK-2256098 is a potent, selective, and ATP-competitive reversible inhibitor of Focal Adhesion Kinase (FAK).[1] It specifically targets the autophosphorylation site of FAK at tyrosine 397.[1][2] Inhibition of FAK phosphorylation blocks downstream signaling pathways, including the PI3K/Akt and ERK pathways, which are crucial for cell survival, proliferation, migration, and adhesion.[2]
Q2: How selective is GSK-2256098? Am I seeing off-target effects in my non-target cells?
A2: GSK-2256098 is a highly selective FAK inhibitor. In a comprehensive kinase panel of 261 kinases, only FAK activity was significantly inhibited (>50%) by GSK-2256098.[2] It also demonstrates approximately 1000-fold greater selectivity for FAK over its closest family member, Pyk2.[2][3] Given this high selectivity, significant cytotoxicity in non-target cells is more likely due to the inhibition of FAK within those cells ("on-target" toxicity) rather than inhibition of other kinases. FAK can play a role in the survival and function of various normal cell types.
Q3: I am observing significant cytotoxicity in my non-target control cell line. What are the potential reasons?
A3: There are several potential reasons for observing cytotoxicity in non-target cells:
-
On-Target FAK Inhibition: As mentioned, FAK is also important for the survival and function of many normal cell types. Inhibition of FAK in these cells can lead to apoptosis or cell cycle arrest.
-
High Compound Concentration: The concentration of GSK-2256098 being used may be too high for the specific non-target cell line, leading to cytotoxic effects. It is crucial to determine the cytotoxic concentration 50 (CC50) in your non-target cells and compare it to the effective concentration 50 (EC50) for FAK inhibition or the desired anti-cancer effect in your target cells.
-
Cell Line Sensitivity: Different cell lines, even non-cancerous ones, have varying dependencies on FAK signaling for survival. Your particular non-target cell line may be highly sensitive to FAK inhibition.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of exposure to the compound can all influence the observed cytotoxicity.
Q4: What are the known adverse effects of GSK-2256098 in clinical trials?
A4: In clinical trials involving patients with advanced solid tumors, the most common treatment-related adverse events were diarrhea, fatigue, and nausea.[3] Other reported side effects include vomiting, decreased appetite, and proteinuria.[4]
Troubleshooting Guide: Minimizing Cytotoxicity in Non-Target Cells
This guide provides a systematic approach to troubleshoot and minimize GSK-2256098-induced cytotoxicity in your non-target cell lines.
Problem: High Cytotoxicity Observed in Non-Target Control Cells
Step 1: Confirm On-Target FAK Inhibition in Your Cellular System
-
Experimental Protocol: Western Blot for Phospho-FAK (p-FAK)
-
Cell Culture and Treatment: Plate your target and non-target cells and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-FAK (Tyr397). Subsequently, probe with an antibody for total FAK as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensities to determine the concentration at which GSK-2256098 inhibits FAK phosphorylation in both your target and non-target cells.
-
Step 2: Determine the Therapeutic Window for Your Experiment
-
Experimental Protocol: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Plating: Seed both your target cancer cells and non-target control cells in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of GSK-2256098 (e.g., from 0.01 µM to 200 µM) for a relevant time period (e.g., 72 hours).
-
Assay Procedure: Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTS reagent and measure absorbance at 490 nm).
-
Data Analysis: Calculate the IC50 (for cancer cells) and CC50 (for non-target cells) values by plotting the percentage of cell viability against the log of the compound concentration.
-
Step 3: Strategies to Mitigate Non-Target Cytotoxicity
-
Dose Optimization: Based on your therapeutic window determination, use the lowest effective concentration of GSK-2256098 that inhibits FAK in your target cells with minimal impact on the viability of your non-target cells.
-
Time-Course Experiment: Reduce the duration of exposure to GSK-2256098. A shorter treatment time may be sufficient to achieve the desired effect on the target cells while minimizing toxicity in non-target cells.
-
Modify Cell Culture Conditions:
-
Increase Serum Concentration: For some cell types, a higher serum concentration in the culture medium may provide additional survival factors that can help mitigate the cytotoxic effects of FAK inhibition.
-
Use of Extracellular Matrix (ECM) Coatings: Since FAK is involved in cell adhesion, coating culture plates with ECM proteins (e.g., collagen, fibronectin) might provide pro-survival signals and reduce anoikis-like cell death.
-
-
Consider a Different Non-Target Cell Line: If feasible, test the cytotoxicity of GSK-2256098 on a panel of non-target cell lines to identify one that is less sensitive to FAK inhibition for your control experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data for GSK-2256098. Note the current lack of publicly available CC50 data for non-cancerous cell lines.
Table 1: In Vitro Efficacy of GSK-2256098 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| OVCAR8 | Ovary | FAK Phosphorylation (pY397) | 15 nM | [1][2] |
| U87MG | Brain | FAK Phosphorylation (pY397) | 8.5 nM | [1][2] |
| A549 | Lung | FAK Phosphorylation (pY397) | 12 nM | [1][2] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Cell Viability (MTS Assay, 72h) | 29 µM | [2] |
| L3.6P1 | Pancreatic Ductal Adenocarcinoma | Cell Viability (MTS Assay, 72h) | 25 µM | [2] |
Table 2: Cytotoxicity of GSK-2256098 in Non-Target Cells
| Cell Line | Cell Type | Assay | CC50 | Reference |
| Data Not Available | - | - | - | - |
Researchers are encouraged to determine the CC50 in their specific non-target cell lines of interest.
Visualizing Key Pathways and Workflows
Diagram 1: Simplified FAK Signaling Pathway
Caption: FAK signaling cascade and the inhibitory action of GSK-2256098.
Diagram 2: Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: A logical workflow for troubleshooting GSK-2256098-induced cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
overcoming limited blood-brain barrier penetration of GSK-2256098 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-2256098 hydrochloride, focusing on strategies to overcome its limited blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and ATP-competitive inhibitor of focal adhesion kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[3][4] By inhibiting FAK, GSK-2256098 can prevent the activation of downstream signaling pathways such as ERK, JNK/MAPK, and PI3K/Akt, thereby impeding tumor cell growth, survival, and angiogenesis.[3][5] GSK-2256098 targets the phosphorylation of FAK at tyrosine 397.[1][6]
2. Why is the blood-brain barrier penetration of GSK-2256098 a concern?
Preclinical studies in rodents with an intact BBB have demonstrated that GSK-2256098 has limited penetration into the central nervous system (CNS).[1][7][8] This is a significant challenge for treating primary brain tumors like glioblastoma, as the drug may not reach therapeutic concentrations in the brain.[7][9]
3. What is the underlying reason for the poor BBB penetration of GSK-2256098?
GSK-2256098 has been identified as a substrate for the P-glycoprotein (Pgp) efflux pump.[7][8] Pgp is a key component of the BBB that actively transports a wide range of substances out of the brain and back into the bloodstream, thereby limiting their CNS accumulation.
4. Does the BBB penetration of GSK-2256098 differ in the presence of a brain tumor?
Yes. In patients with recurrent glioblastoma, where the BBB is often disrupted, studies have shown that GSK-2256098 can penetrate tumors at markedly higher levels compared to normal brain tissue.[7][8][10][11] This suggests that the compromised integrity of the BBB in the tumor microenvironment allows for greater drug accumulation.
5. What are some potential strategies to enhance the delivery of GSK-2256098 across the BBB?
Several innovative strategies are being explored to improve drug delivery to the brain.[12][13] These include:
-
Nanoparticle-based delivery systems: Encapsulating GSK-2256098 in nanoparticles may protect it from Pgp efflux and facilitate its transport across the BBB.
-
Liposomal formulations: Liposomes can be surface-modified to improve their stability and ability to cross the BBB.[14]
-
Receptor-mediated transcytosis: This strategy involves attaching GSK-2256098 to ligands that bind to specific receptors on the BBB, enabling the drug to be transported into the brain.[14][15]
-
Co-administration with Pgp inhibitors: While not without potential side effects, using a Pgp inhibitor could increase the brain concentration of GSK-2256098.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low efficacy in in vivo brain tumor models with an intact BBB. | Limited BBB penetration of GSK-2256098. | 1. Confirm Pgp expression: Assess the expression and activity of Pgp in your animal model. 2. Formulation strategies: Explore nanoparticle or liposomal formulations of GSK-2256098. 3. Pgp inhibitor co-administration: In preclinical models, test the co-administration of a Pgp inhibitor with GSK-2256098. 4. Alternative delivery routes: Consider direct intracranial delivery methods like convection-enhanced delivery in preclinical studies.[16] |
| Variability in drug concentration in brain tumor tissue. | Heterogeneity in BBB disruption within the tumor. | 1. Advanced imaging: Utilize techniques like dynamic contrast-enhanced MRI (DCE-MRI) to assess the extent of BBB permeability in different tumor regions. 2. Correlate with histology: Correlate drug concentration data with histological analysis of tumor vasculature and integrity. |
| Off-target effects when using Pgp inhibitors. | Pgp inhibitors can affect the disposition of other drugs and endogenous compounds. | 1. Dose-response studies: Carefully titrate the dose of the Pgp inhibitor to find a balance between efficacy and toxicity. 2. Selective inhibitors: Investigate the use of more selective Pgp inhibitors if available. |
Quantitative Data
GSK-2256098 Distribution in Glioblastoma Patients
The following table summarizes the volume of distribution (VT) of [11C]GSK-2256098 in different brain regions of patients with recurrent glioblastoma, as determined by positron-emission tomography (PET). A higher VT indicates greater tissue distribution.
| Brain Region | Mean VT | Range of VT | Interpretation |
| Normal Brain | 0.4 | 0.2 - 0.6 | Low penetration across an intact BBB.[8][9][10] |
| Surrounding T2 Enhancing Areas | 0.5 | - | Moderate penetration in areas of potential tumor infiltration or edema.[7][10] |
| Tumor Tissue | 0.9 | 0.5 - 1.7 | Markedly higher penetration in the tumor core due to BBB disruption.[7][8][9][10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of P-glycoprotein Efflux
This protocol describes a method to determine if GSK-2256098 is a substrate of the Pgp efflux pump using a cell-based assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene (MDCK-MDR1) and parental MDCK cells.
-
Transwell inserts.
-
This compound.
-
A known Pgp inhibitor (e.g., verapamil).
-
Hank's Balanced Salt Solution (HBSS).
-
Scintillation counter and appropriate reagents if using radiolabeled GSK-2256098.
Procedure:
-
Seed MDCK and MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral Transport: Add GSK-2256098 to the apical chamber. At specified time points, collect samples from the basolateral chamber.
-
Basolateral to Apical Transport: Add GSK-2256098 to the basolateral chamber. At specified time points, collect samples from the apical chamber.
-
To confirm Pgp-mediated transport, repeat steps 3 and 4 in the presence of a Pgp inhibitor in the apical chamber.
-
Quantify the concentration of GSK-2256098 in the collected samples using a suitable analytical method (e.g., LC-MS/MS or scintillation counting).
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 in MDCK-MDR1 cells, which is reduced in the presence of a Pgp inhibitor, indicates that GSK-2256098 is a Pgp substrate.
Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of GSK-2256098.
Experimental Workflow: Assessing BBB Penetration
Caption: Workflow for evaluating the BBB penetration of GSK-2256098.
Logical Relationship: Overcoming Limited BBB Penetration
Caption: Strategies to address the limited BBB penetration of GSK-2256098.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK 2256098 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 3. Facebook [cancer.gov]
- 4. GSK-2256098 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Gsk-2256098 | C20H23ClN6O2 | CID 46214930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Study of the Focal Adhesion Kinase Inhibitor GSK2256098 in Patients with Recurrent Glioblastoma with Evaluation of Tumor Penetration of [11C]GSK2256098. [clin.larvol.com]
- 12. [PDF] Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier | Semantic Scholar [semanticscholar.org]
- 13. benthamscience.com [benthamscience.com]
- 14. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Strategies to Improve Drug Delivery Across the Blood-Brain Barrier for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Studies with GSK-2256098 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential adverse events associated with GSK-2256098 hydrochloride in preclinical research settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring the integrity of your study and the welfare of your animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK-2256098?
A1: GSK-2256098 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival. By inhibiting FAK, GSK-2256098 can disrupt these processes in cancer cells, leading to reduced tumor growth and metastasis.[1][2]
Q2: What are the known downstream effects of FAK inhibition by GSK-2256098?
A2: Inhibition of FAK by GSK-2256098 has been shown to decrease the phosphorylation of downstream signaling molecules, including Akt and ERK. This disruption of the FAK signaling pathway can lead to decreased cell viability, induction of apoptosis, and reduced cell motility and invasion in various cancer cell lines.
Q3: In which preclinical models has GSK-2256098 been evaluated?
A3: Preclinical studies of GSK-2256098 have been conducted in rodent models, including mice and rats.[1] Specific examples include subcutaneous xenograft models using human glioblastoma cell lines (e.g., U87MG) and orthotopic models of uterine cancer.[1]
Q4: What is a recommended formulation for administering GSK-2256098 in animal studies?
A4: A common vehicle for oral administration of GSK-2256098 in mouse models is a solution composed of 5% DMSO, 30% PEG300, 5% Tween80, and 60% sterile water. It is crucial to ensure the compound is fully dissolved and the solution is freshly prepared.
Troubleshooting Guide for Potential Adverse Events
While specific adverse event data from preclinical studies of GSK-2256098 is limited in publicly available literature, we can extrapolate potential issues based on clinical observations in humans and the general toxicological profiles of kinase inhibitors. Researchers should be vigilant in monitoring for the following potential adverse events in their animal models.
| Potential Adverse Event | Monitoring Parameters | Troubleshooting/Management Strategy |
| Gastrointestinal Distress | - Weight loss- Dehydration (skin tenting)- Diarrhea or loose stools- Reduced food and water intake- Changes in fecal appearance | - Provide supportive care, including supplemental hydration (e.g., subcutaneous saline) and nutritional support (e.g., palatable, high-calorie food).- Consider dose reduction or temporary cessation of treatment if symptoms are severe.- Ensure the formulation is well-tolerated and consider alternative vehicles if irritation is suspected. |
| General Malaise/Fatigue | - Reduced activity or lethargy- Hunched posture- Ruffled fur- Social isolation | - Ensure comfortable and enriched housing conditions.- Monitor closely for signs of pain or distress and provide analgesia if necessary.- Evaluate for other potential causes of malaise (e.g., tumor burden, infection).- A dose reduction may be necessary if malaise is persistent and severe. |
| Renal Effects (Proteinuria) | - Increased water consumption- Changes in urine output or color- Perform urinalysis to detect protein. | - Ensure adequate hydration.- If proteinuria is detected, consider monitoring renal function through blood tests (BUN, creatinine).- Dose reduction or discontinuation may be required if renal impairment is suspected. |
| Neurological Symptoms | - Ataxia (unsteady gait)- Head tilt- Seizures- Behavioral changes | - Immediately assess the animal's neurological status.- In case of severe symptoms, euthanasia may be the most humane option.- Consider the possibility of off-target effects or, in brain tumor models, exacerbation of cerebral edema. A lower dose may be warranted in subsequent cohorts. |
Experimental Protocols
U87MG Glioblastoma Xenograft Model
This protocol provides a general framework for establishing and utilizing a subcutaneous U87MG xenograft model to evaluate the efficacy of GSK-2256098.
-
Cell Culture: U87MG cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation:
-
Harvest U87MG cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
GSK-2256098 Administration:
-
Prepare the GSK-2256098 formulation as described in the FAQs.
-
Administer the compound orally (e.g., via gavage) at the desired dose and schedule. A vehicle-only control group should be included.
-
-
Monitoring:
-
Monitor animal weight and general health daily.
-
Record any observed adverse events as detailed in the troubleshooting guide.
-
Continue tumor volume measurements throughout the treatment period.
-
-
Endpoint:
-
Euthanize animals when tumors reach a predetermined size, or if signs of excessive morbidity are observed.
-
Collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
Visualizing Key Concepts
To aid in the understanding of the experimental processes and the compound's mechanism of action, the following diagrams are provided.
Caption: FAK Signaling Pathway and Inhibition by GSK-2256098.
References
Validation & Comparative
Validating Target Engagement of GSK-2256098 Hydrochloride on FAK Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-2256098 hydrochloride with other prominent Focal Adhesion Kinase (FAK) inhibitors, focusing on the validation of target engagement through the assessment of FAK phosphorylation. Experimental data is presented to offer an objective analysis of performance, alongside detailed protocols for key methodologies.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, proliferation, migration, and survival. Its overexpression and constitutive activation are implicated in the progression and metastasis of various solid tumors, making it a compelling target for cancer therapy. FAK's activation is initiated by autophosphorylation at the tyrosine 397 (Y397) residue, which serves as a key indicator of its activity. This compound is a potent and selective inhibitor of FAK, targeting this crucial autophosphorylation step.
Comparative Analysis of FAK Inhibitors
The following table summarizes the in vitro potency of this compound against other well-characterized FAK inhibitors, Defactinib (VS-6063) and PF-562271. Potency is a critical factor in determining the therapeutic potential of a kinase inhibitor.
| Inhibitor | Target(s) | FAK IC50 / Ki | Pyk2 IC50 | Selectivity (FAK vs. Pyk2) |
| GSK-2256098 | FAK | 0.4 nM (Ki)[1] | ~400 nM | ~1000-fold[2][3] |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 nM (IC50)[4] | <0.6 nM (IC50)[4] | Dual Inhibitor |
| PF-562271 | FAK, Pyk2 | 1.5 nM (IC50)[5][6] | 13-14 nM (IC50)[7][8] | ~10-fold[5][6] |
Key Observations:
-
GSK-2256098 demonstrates high potency for FAK with a Ki value of 0.4 nM.[1]
-
Notably, GSK-2256098 exhibits exceptional selectivity for FAK over the closely related kinase Pyk2, with a selectivity margin of approximately 1000-fold.[2][3] This high selectivity can minimize off-target effects.
-
Defactinib is a potent dual inhibitor of both FAK and Pyk2.
-
PF-562271 also inhibits both FAK and Pyk2, but with a roughly 10-fold selectivity for FAK.[5][6]
Validating Target Engagement: Inhibition of FAK Phosphorylation
A primary method for confirming the target engagement of a FAK inhibitor is to measure the reduction in FAK autophosphorylation at Y397 in cellular or in vivo models.
In Vitro Inhibition of FAK Phosphorylation
The following table presents data on the cellular activity of GSK-2256098 in inhibiting FAK phosphorylation in various cancer cell lines.
| Cell Line | Cancer Type | GSK-2256098 IC50 (pFAK Y397) |
| OVCAR8 | Ovary | 15 nM[1] |
| U87MG | Brain | 8.5 nM[1] |
| A549 | Lung | 12 nM[1] |
These results confirm that GSK-2256098 effectively enters cells and inhibits the autophosphorylation of FAK at nanomolar concentrations.
Experimental Protocols
Western Blotting for FAK Phosphorylation (pY397)
This protocol outlines the key steps to assess the level of FAK phosphorylation at Y397 in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., U87MG, OVCAR8) in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other FAK inhibitors for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[9]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
5. Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FAK at Tyr397 (anti-pFAK Y397).[11]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total FAK and a loading control protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflow
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the inhibitory action of GSK-2256098.
Experimental Workflow for Target Validation
Caption: Workflow for validating FAK target engagement using Western blotting.
Conclusion
This compound is a highly potent and selective FAK inhibitor. The validation of its target engagement is readily achievable by assessing the inhibition of FAK autophosphorylation at Y397. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to design and execute studies to further investigate the therapeutic potential of GSK-2256098 and other FAK inhibitors. The high selectivity of GSK-2256098 makes it a valuable tool for dissecting the specific roles of FAK in cancer biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellagentech.com [cellagentech.com]
- 9. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to FAK Inhibitors: GSK-2256098 Hydrochloride vs. PF-562271 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology due to its central role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are frequently observed in a variety of solid tumors, correlating with poor prognosis and metastatic disease.[1] This guide provides an objective comparison of the performance of GSK-2256098 hydrochloride with other prominent FAK inhibitors, including PF-562271 and Defactinib (VS-6063), supported by experimental data.
Mechanism of Action: Targeting the FAK Signaling Cascade
GSK-2256098 and PF-562271 are both potent, ATP-competitive, and reversible inhibitors of FAK.[2][3] They exert their effects by binding to the kinase domain of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397).[1][4] This autophosphorylation is a critical initial step in the FAK signaling pathway, creating a high-affinity binding site for Src family kinases.[1] The subsequent formation of the FAK/Src complex initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor progression.[5] By inhibiting FAK autophosphorylation, these compounds effectively block these downstream signals, leading to reduced cell viability, proliferation, and migration.[6][7]
Quantitative Comparison of FAK Inhibitor Potency and Selectivity
The in vitro potency and selectivity of FAK inhibitors are critical determinants of their therapeutic potential. The following tables summarize the reported biochemical and cellular activities of GSK-2256098, PF-562271, and Defactinib.
Table 1: In Vitro Biochemical Potency and Selectivity
| Inhibitor | FAK IC50 / Ki | Pyk2 IC50 | Selectivity (FAK vs. Pyk2) | Other Notable Kinase Inhibition (<100-fold selectivity) |
| GSK-2256098 | 0.4 nM (Ki)[2] | >400 nM | ~1000-fold[4] | - |
| PF-562271 | 1.5 nM (IC50)[3] | 13 nM (IC50)[8] | ~10-fold[3] | Some CDKs[3] |
| Defactinib (VS-6063) | 0.6 nM (IC50) | 0.6 nM (IC50) | Dual FAK/Pyk2 inhibitor | Inhibits 9 other kinases with IC50 < 1 µM |
Table 2: Cellular Activity in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| GSK-2256098 | OVCAR8 (Ovarian) | FAK Y397 Phosphorylation | 15 nM | [4] |
| U87MG (Glioblastoma) | FAK Y397 Phosphorylation | 8.5 nM | [4] | |
| A549 (Lung) | FAK Y397 Phosphorylation | 12 nM | [4] | |
| PF-562271 | PC-3M (Prostate) | Cell Proliferation | 3.3 µM | [3] |
| A431 (Skin) | Cell Invasion | 250 nM (complete inhibition) | [3] | |
| TC32 (Ewing Sarcoma) | Cell Viability | 2.1 µM | [8] | |
| A673 (Ewing Sarcoma) | Cell Viability | 1.7 µM | [8] | |
| Defactinib (VS-6063) | TT (Thyroid) | Cell Viability | 1.98 µM | |
| K1 (Thyroid) | Cell Viability | 10.34 µM |
In Vivo Efficacy in Preclinical Models
Both GSK-2256098 and PF-562271 have demonstrated significant anti-tumor activity in various xenograft models.
GSK-2256098: In a human glioblastoma (U87MG) xenograft model, GSK-2256098 treatment resulted in a time- and dose-dependent inhibition of FAK phosphorylation.[9]
PF-562271: In mice bearing BxPc3 pancreatic cancer xenografts, oral administration of PF-562271 (50 mg/kg, twice daily) led to 86% tumor growth inhibition.[3] In a PC3-M prostate cancer xenograft model, the same dose resulted in 45% tumor growth inhibition.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate FAK inhibitors.
Western Blotting for FAK Phosphorylation
This method assesses the inhibitory effect of the compounds on FAK autophosphorylation in a cellular context.
-
Objective: To determine the effect of FAK inhibitors on the phosphorylation of FAK at Tyr397.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
FAK inhibitor (GSK-2256098 or PF-562271)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the FAK inhibitor for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-FAK levels to total FAK.
-
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To evaluate the anti-proliferative effects of FAK inhibitors.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
FAK inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the FAK inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]
-
In Vivo Xenograft Tumor Growth Study
This protocol assesses the in vivo efficacy of FAK inhibitors on tumor growth.
-
Objective: To evaluate the anti-tumor activity of FAK inhibitors in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
FAK inhibitor formulated for oral or intraperitoneal administration
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer the FAK inhibitor or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pFAK).
-
Conclusion
Both GSK-2256098 and PF-562271 are potent inhibitors of FAK with demonstrated anti-cancer activity. GSK-2256098 exhibits higher selectivity for FAK over the closely related kinase Pyk2 compared to PF-562271, which may offer a more targeted therapeutic approach with potentially fewer off-target effects.[3][4] Defactinib, on the other hand, is a dual inhibitor of FAK and Pyk2. The choice of inhibitor will depend on the specific research question and the biological context being investigated. The provided experimental protocols offer a framework for the rigorous evaluation of these and other FAK inhibitors in both in vitro and in vivo settings. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate the subtle differences in their biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of FAK Inhibitors: GSK-2256098 Hydrochloride vs. Defactinib (VS-6063)
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology due to its central role in cell adhesion, proliferation, migration, and survival. This guide provides a detailed comparative analysis of two prominent FAK inhibitors, GSK-2256098 hydrochloride and defactinib (VS-6063), to assist researchers in making informed decisions for their preclinical and clinical investigations.
Mechanism of Action and Selectivity
Both GSK-2256098 and defactinib are potent, ATP-competitive small molecule inhibitors of Focal Adhesion Kinase.[1][2] Their primary mechanism involves binding to the kinase domain of FAK, preventing its autophosphorylation at Tyrosine-397 (Tyr397).[1] This autophosphorylation is a crucial initial step in the FAK signaling cascade, which, upon inhibition, leads to the disruption of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, thereby impeding tumor cell growth, angiogenesis, and metastasis.[3]
A key distinction between the two inhibitors lies in their selectivity profile. GSK-2256098 is highly selective for FAK, exhibiting approximately 1000-fold greater specificity for FAK over the closely related Proline-rich tyrosine kinase 2 (Pyk2).[4] In contrast, defactinib is a dual inhibitor of both FAK and Pyk2.[5] This broader specificity of defactinib may offer a different therapeutic window and could be advantageous in cancers where both FAK and Pyk2 signaling are implicated.
In Vitro Potency and Cellular Activity
The potency of these inhibitors has been characterized by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. While direct comparative studies are limited, available data indicates that both are highly potent inhibitors of FAK.
| Inhibitor | Target | Potency (Ki) | Potency (IC50) | Reference |
| This compound | FAK | 0.4 nM | 1.5 nM (enzymatic) | [2][4] |
| Defactinib (VS-6063) | FAK | - | <0.6 nM | [5] |
| Pyk2 | - | <0.6 nM | [5] |
In cellular assays, both compounds have demonstrated the ability to inhibit FAK phosphorylation and reduce cell viability across a range of cancer cell lines.
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| This compound | U87MG (glioblastoma) | pFAK (Tyr397) inhibition | 8.5 nM | [2] |
| A549 (lung) | pFAK (Tyr397) inhibition | 12 nM | [2] | |
| OVCAR8 (ovary) | pFAK (Tyr397) inhibition | 15 nM | [2] | |
| Defactinib (VS-6063) | Multiple Cell Lines | Varies | Nanomolar to low micromolar range | [6] |
FAK Signaling Pathway and Inhibition
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) via integrins and from growth factor receptors. Both GSK-2256098 and defactinib act to block the kinase activity of FAK, thereby inhibiting downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key in vitro and in vivo assays used to evaluate FAK inhibitors.
Cell Viability Assay (MTS Assay)
This assay determines the effect of FAK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
GSK-2256098 or Defactinib stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight to allow for attachment.[7][8]
-
Drug Treatment: Prepare serial dilutions of the FAK inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Assay Development: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-FAK (Tyr397)
This protocol is used to assess the ability of the inhibitors to block FAK autophosphorylation.
Materials:
-
Cancer cell line of interest
-
6-well plates or 10 cm dishes
-
GSK-2256098 or Defactinib stock solution (in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of the FAK inhibitor for a specified time (e.g., 1-24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in supplemented lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Analysis: Perform densitometry to quantify the intensity of the p-FAK band, normalized to total FAK and the loading control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of FAK inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
PBS and Matrigel (optional)
-
GSK-2256098 or Defactinib formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells in 100-200 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.[7]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Drug Administration: Administer the FAK inhibitor or vehicle control orally at the predetermined dose and schedule (e.g., once or twice daily).[10]
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.[7]
-
Study Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-FAK).[11]
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.
Experimental Workflow Visualization
The following diagram provides a logical workflow for the preclinical evaluation of FAK inhibitors.
Clinical Development and Outlook
Both GSK-2256098 and defactinib have been evaluated in clinical trials for various solid tumors.[12][13] Defactinib, in particular, has been investigated in numerous studies, including for mesothelioma, non-small cell lung cancer, and ovarian cancer, often in combination with other therapeutic agents.[5] The clinical activity of GSK-2256098 has also been demonstrated, with some responses observed in patients with mesothelioma and melanoma.[13]
The choice between GSK-2256098 and defactinib will depend on the specific research question and the cancer type being investigated. The high selectivity of GSK-2256098 makes it a valuable tool for studying the specific roles of FAK, while the dual FAK/Pyk2 inhibition by defactinib may offer a broader therapeutic effect in certain contexts. Further head-to-head comparative studies are needed to fully elucidate the differential efficacy and safety profiles of these two important FAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Efficacy and Safety of GSK-2256098 Hydrochloride and Other FAK Inhibitors in Clinical Trials
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the clinical trial data and outcomes for GSK-2256098 hydrochloride and other prominent Focal Adhesion Kinase (FAK) inhibitors. The data presented is intended to offer an objective overview to inform ongoing and future research in oncology.
This compound is an orally administered, potent, and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1] Dysregulation of the FAK signaling pathway is implicated in the progression and metastasis of various solid tumors, making it a compelling target for cancer therapy. This guide summarizes the clinical trial findings for GSK-2256098 and compares its performance with other FAK inhibitors that have undergone clinical evaluation, including defactinib (VS-6063), ifebemtinib (IN10018), PF-562271, and CEP-37440.
Quantitative Clinical Trial Data Summary
The following tables provide a structured overview of the clinical trial outcomes for GSK-2256098 and its alternatives across different cancer types.
Table 1: Clinical Trial Outcomes for this compound
| Clinical Trial ID | Cancer Type | Phase | Treatment | Key Outcomes |
| NCT01138033 | Advanced Solid Tumors | I | GSK2256098 Monotherapy (Dose Escalation) | Maximum Tolerated Dose (MTD): 1000 mg twice daily. Dose-Limiting Toxicities (DLTs): Grade 2 proteinuria, Grade 2/3 fatigue, nausea, vomiting, and asthenia at higher doses. Preliminary Efficacy: Minor tumor reductions observed in patients with melanoma, mesothelioma, and nasopharyngeal cancer.[2][3] |
| NCT01138033 (Expansion Cohort) | Recurrent Glioblastoma | I | GSK2256098 Monotherapy (500mg, 750mg, 1000mg twice daily) | MTD in Glioblastoma: 1000 mg twice daily. Best Response: Stable Disease (SD) in 3 out of 13 patients, with one patient on treatment for 11.3 months. Pharmacokinetics: Demonstrated ability to cross the blood-brain barrier, with higher concentrations in tumor tissue than in normal brain.[4] |
| Alliance A071401 | Recurrent NF2-mutated Meningioma | II | GSK2256098 Monotherapy (750 mg twice daily) | Progression-Free Survival at 6 months (PFS6): Grade 1 meningioma: 83% (10/12 patients); Grade 2/3 meningioma: 33% (8/24 patients). Best Response: 1 Partial Response (PR) and 24 SD across all grades.[5][6][7] |
| NCT01938443 | Advanced Solid Tumors (including Mesothelioma) | Ib | GSK2256098 in combination with Trametinib (MEK inhibitor) | A dose-escalation study to determine the MTD and recommended Phase 2 dose of the combination. The study was divided into a dose-escalation part and an expansion cohort for patients with malignant pleural mesothelioma.[8] |
| NCT02428270 | Advanced Pancreatic Ductal Adenocarcinoma (PDAC) | II | GSK2256098 (250 mg twice daily) + Trametinib (0.5 mg once daily) | Efficacy: The combination was not active in this patient population. Of 11 evaluable patients, 10 had progressive disease (PD) as the best response, and one had SD for 4 months. Median PFS: 1.6 months. Median Overall Survival (OS): 3.6 months.[9] |
Table 2: Clinical Trial Outcomes for Alternative FAK Inhibitors
| FAK Inhibitor | Clinical Trial ID | Cancer Type | Phase | Treatment | Key Outcomes |
| Defactinib (VS-6063) | NCT00787033 | Advanced Solid Tumors | I | Defactinib Monotherapy | Recommended Phase II Dose: 425 mg twice daily. Efficacy: No radiographic responses were reported. Stable disease at ~12 weeks was observed in 16% of patients receiving doses ≥100 mg twice daily. |
| Defactinib (VS-6063) | NCT01778803 | Advanced Ovarian Cancer | I/Ib | Defactinib + Paclitaxel | Recommended Dose: Defactinib 400 mg twice daily with Paclitaxel 80 mg/m². Efficacy: 1 Complete Response (CR), 1 ongoing Partial Response (PR) >6 months, and 1 ongoing SD >8 months among 18 patients.[10] |
| Defactinib (VS-6063) | FRAME (NCT03875820) | Low-Grade Serous Ovarian Cancer | I | Defactinib + Avutometinib | Objective Response Rate (ORR): 42.3% (11/26 patients). Median PFS: 20.1 months.[2][8] |
| Defactinib (VS-6063) | NCI-MATCH (EAY131-U) | NF2-altered Tumors | II | Defactinib Monotherapy | ORR: 3% (1 PR in a patient with choroid meningioma). Median PFS: 1.9 months.[11] |
| Ifebemtinib (IN10018) | Phase Ib | Platinum-Resistant Ovarian Cancer | Ib | Ifebemtinib + Pegylated Liposomal Doxorubicin (PLD) | ORR: 46.3%. Median PFS: 7.56 months. Median OS: 20.9 months.[12] |
| Ifebemtinib (IN10018) | Phase Ib/II | Triple-Negative Breast Cancer | Ib/II | Ifebemtinib + PLD +/- Toripalimab | Median PFS (doublet): 3.65 months. Median PFS (triplet): 7.43 months.[13] |
| Ifebemtinib (IN10018) | NCT05379946 | KRAS G12C mutant NSCLC | Ib/II | Ifebemtinib + D-1553 (KRAS G12C inhibitor) | ORR: 87.5% (14/16 patients with ≥ 3 months follow-up). Disease Control Rate (DCR): 93.8%.[14] |
| PF-562271 | Phase I | Advanced Solid Tumors | I | PF-562271 Monotherapy | Currently in Phase I clinical trials. Preclinical data showed anti-tumor efficacy in several human xenograft models.[15] |
| CEP-37440 | Phase I | Advanced Solid Tumors | I | CEP-37440 Monotherapy | A Phase I clinical trial was completed in 2015. Preclinical studies showed tumor growth inhibition and prevention of brain metastases in breast cancer models.[16] |
Experimental Protocols
Detailed experimental protocols for the key pharmacodynamic and biomarker analyses performed in these clinical trials are often not fully disclosed in publications. However, based on the available information, the following methodologies are commonly employed.
Phospho-FAK (pFAK) and Total FAK Analysis in Tumor Biopsies
-
Objective: To assess the extent of target engagement by measuring the inhibition of FAK autophosphorylation at Tyr397.
-
Methodology:
-
Tissue Collection and Preparation: Paired tumor biopsies are obtained before and after treatment. Tissues are typically formalin-fixed and paraffin-embedded (FFPE).
-
Immunohistochemistry (IHC):
-
FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using heat-induced epitope retrieval (e.g., in a citrate buffer) or enzymatic digestion.
-
Endogenous peroxidase activity is blocked.
-
Sections are incubated with a primary antibody specific for phospho-FAK (Tyr397). A parallel section is stained with an antibody for total FAK.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the staining.
-
Sections are counterstained (e.g., with hematoxylin) and mounted.
-
-
Analysis: The intensity and percentage of stained tumor cells are scored to provide a semi-quantitative measure of pFAK and total FAK levels. The change in pFAK levels from baseline is calculated.
-
Phospho-ERK (pERK) and Total ERK Analysis
-
Objective: To evaluate the downstream effects of FAK inhibition on the MAPK signaling pathway. In combination studies with MEK inhibitors like trametinib, this assesses the activity of the MEK inhibitor.
-
Methodology:
-
Cell Lysis and Protein Quantification: Cell lysates are prepared from tumor tissue or peripheral blood mononuclear cells. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phospho-ERK (Thr202/Tyr204).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis: The band intensities are quantified, and the ratio of pERK to total ERK is calculated.
-
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the point of inhibition by GSK-2256098.
Generalized Clinical Trial Workflow for a FAK Inhibitor
Caption: A generalized workflow for a clinical trial evaluating a FAK inhibitor.
References
- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alliance A071401: Phase II Trial of Focal Adhesion Kinase Inhibition in Meningiomas With Somatic NF2 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Alliance A071401: Phase II Trial of Focal Adhesion Kinase Inhibition in Meningiomas With Somatic NF2 Mutations. [escholarship.org]
- 11. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. InxMed Announces Positive Phase Ib/II Results for Ifebemtinib and Garsorasib in NSCLC with KRAS G12C Mutation [synapse.patsnap.com]
- 14. InxMed Announces Promising Phase Ib/II Clinical Data for Ifebemtinib + KRAS G12C inhibitor in KRAS G12C-Mutant Solid Tumors at ASCO 2025 [prnewswire.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. bosterbio.com [bosterbio.com]
Assessing the Reproducibility of GSK-2256098 Hydrochloride Research Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the focal adhesion kinase (FAK) inhibitor GSK-2256098 hydrochloride with key alternatives, focusing on the reproducibility of published research findings. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the critical evaluation and replication of pivotal experiments.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is implicated in the progression and metastasis of various cancers, making it a significant target for anti-cancer drug development. This compound is a potent and selective inhibitor of FAK that has been evaluated in numerous preclinical and clinical studies.[1][2][3][4] This guide aims to provide a framework for assessing the reproducibility of these findings by presenting a comparative analysis with other well-characterized FAK inhibitors, namely Defactinib (VS-6063) and PF-562271.
Comparative Analysis of FAK Inhibitor Potency and Selectivity
The potency and selectivity of a kinase inhibitor are critical parameters for interpreting experimental results and predicting in vivo efficacy and potential off-target effects. The following table summarizes the reported inhibitory activities of GSK-2256098, Defactinib, and PF-562271 against FAK and the closely related kinase, Pyk2.
| Inhibitor | Target | Potency (Ki/IC50) | Selectivity (FAK vs. Pyk2) | Reference |
| GSK-2256098 | FAK | Ki: 0.4 nM | ~1000-fold | [5][6] |
| FAK (cellular IC50) | 8.5 nM (U87MG), 12 nM (A549), 15 nM (OVCAR8) | [5] | ||
| Defactinib (VS-6063) | FAK | IC50: 0.5 nM | Dual FAK/Pyk2 inhibitor | [7] |
| Pyk2 | IC50: 0.3 nM | [7] | ||
| PF-562271 | FAK | IC50: 1.5 nM | ~10-fold | [8][9] |
| Pyk2 | IC50: 14 nM | [8] |
Note: IC50 and Ki values can vary between different assay formats and experimental conditions. Direct comparison should be made with caution.
FAK Signaling Pathway and Inhibition
Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors triggers the autophosphorylation of FAK at tyrosine 397 (Y397). This event creates a docking site for Src family kinases, leading to the phosphorylation of other tyrosine residues and the full activation of FAK. Activated FAK then modulates downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration. FAK inhibitors, including GSK-2256098, typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing autophosphorylation and subsequent downstream signaling.
Caption: FAK signaling pathway and the point of inhibition by GSK-2256098.
Experimental Workflows for Assessing FAK Inhibitors
Reproducibility in preclinical research is contingent on detailed and standardized experimental protocols. Below are representative workflows for key assays used to evaluate the efficacy of FAK inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of FAK inhibitors.
Detailed Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for commonly cited experiments are provided below. These protocols are synthesized from multiple sources and represent a standard approach. Researchers should always refer to the specific methods section of the publication they are attempting to reproduce.
Kinase Activity Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on FAK kinase activity.
-
Reagents: Recombinant human FAK protein, ATP, substrate (e.g., poly(Glu, Tyr)4:1), kinase assay buffer, test compound (GSK-2256098 or alternative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant FAK enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FAK to ensure accurate IC50 determination.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay assesses the impact of FAK inhibitors on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials: Cancer cell line of interest, complete culture medium, 96-well plates, test compound, and MTT or MTS reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the FAK inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blot for FAK Phosphorylation
This technique is used to confirm that the FAK inhibitor is engaging its target within the cell by measuring the phosphorylation status of FAK at Y397.
-
Materials: Cell line, test compound, lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, primary antibodies (anti-p-FAK Y397, anti-total FAK), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Procedure:
-
Treat cells with the FAK inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated FAK to total FAK.
-
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of FAK inhibitors in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell line, Matrigel (optional), test compound formulated for in vivo administration, and calipers for tumor measurement.
-
Procedure:
-
Inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the FAK inhibitor or vehicle control at the specified dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies by Western blot or immunohistochemistry).
-
Comparative Analysis of FAK Inhibitors
The reproducibility of research findings can be assessed by comparing the outcomes of similar experiments performed with different FAK inhibitors. The following diagram illustrates a logical framework for such a comparative analysis.
Caption: Logical framework for the comparative analysis of FAK inhibitors to assess reproducibility.
By systematically comparing the data generated for GSK-2256098 with that of its alternatives, while paying close attention to the experimental methodologies employed, researchers can gain a deeper understanding of the robustness and reproducibility of the reported findings. This critical evaluation is essential for advancing the field of FAK-targeted cancer therapy and for making informed decisions in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Synergistic Potential of GSK-2256098 Hydrochloride in Combination Cancer Therapy: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of GSK-2256098 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), when used in combination with other anticancer agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical findings, presents quantitative data in a comparative format, and details the experimental protocols utilized in these studies. The evidence strongly suggests that combination strategies involving GSK-2256098 may offer a promising avenue to enhance therapeutic efficacy and overcome resistance to existing cancer treatments.
Introduction to this compound
GSK-2256098 is an orally bioavailable small molecule that targets FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Upregulation and constitutive activation of FAK are observed in a variety of human cancers, making it a compelling target for anticancer therapy. By inhibiting FAK, GSK-2256098 can disrupt key signaling pathways, including ERK, JNK/MAPK, and PI3K/Akt, thereby impeding tumor growth, angiogenesis, and metastasis.[1]
Comparative Analysis of Preclinical Synergistic Effects
Preclinical studies have explored the synergistic potential of GSK-2256098 in combination with various anticancer agents across different cancer types. This section summarizes the quantitative data from these investigations.
In Vivo Synergistic Efficacy in Ovarian Cancer
A key preclinical study investigated the in vivo efficacy of GSK-2256098 in combination with the anti-angiogenic agent pazopanib and the chemotherapeutic drug docetaxel in an orthotopic mouse model of human ovarian cancer. The combination therapies demonstrated a significant reduction in tumor burden compared to monotherapies.
Table 1: In Vivo Efficacy of GSK-2256098 Combinations in an Ovarian Cancer Xenograft Model
| Treatment Group | Mean Tumor Weight Reduction vs. Control (%) | Mean Tumor Weight Reduction vs. Monotherapy (%) | Statistical Significance (p-value) |
| GSK-2256098 | 58% | N/A | p = 0.038 (vs. Control) |
| GSK-2256098 + Pazopanib | Not directly reported | 71% (vs. Pazopanib alone) | p = 0.04 |
| GSK-2256098 + Docetaxel | Not directly reported | 44% (vs. Docetaxel alone) | p = 0.17 |
| GSK-2256098 + Pazopanib + Docetaxel | 99% | 92% (vs. Pazopanib + Docetaxel) | p = 0.001 |
Data extracted from a study presented at the 102nd Annual Meeting of the American Association for Cancer Research.
Synergistic Potential with MEK Inhibitors
Rationale for Combination with Chemotherapy
The combination of FAK inhibitors with traditional cytotoxic agents like gemcitabine in pancreatic cancer is supported by the role of FAK in chemoresistance. However, specific quantitative preclinical data on the synergistic effects of GSK-2256098 and gemcitabine are not prominently available in the reviewed literature.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of GSK-2256098 in combination therapies can be attributed to the targeting of complementary and interconnected signaling pathways. FAK inhibition can disrupt cell survival signals that are often relied upon by cancer cells to evade the cytotoxic effects of chemotherapy or other targeted agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of GSK-2256098 combination therapies.
Orthotopic Ovarian Cancer Xenograft Model
-
Cell Culture: Human ovarian cancer cell lines (e.g., HeyA8, SKOV3-IP1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 1x10^6 ovarian cancer cells in phosphate-buffered saline (PBS) is injected intraperitoneally into each mouse.
-
Treatment Protocol:
-
Mice are randomized into treatment and control groups.
-
GSK-2256098 is administered orally at a specified dose (e.g., 75 mg/kg).
-
Pazopanib is administered orally.
-
Docetaxel is administered via intraperitoneal injection.
-
Treatments are administered on a defined schedule (e.g., daily for GSK-2256098 and pazopanib, weekly for docetaxel) for a specified duration.
-
-
Efficacy Assessment:
-
At the end of the study, mice are euthanized, and primary tumors are excised and weighed.
-
The number of metastatic nodules is counted.
-
Tumor weight reduction is calculated relative to the control and monotherapy groups.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine significance.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with GSK-2256098, a second anticancer agent, or a combination of both at various concentrations. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. Combination Index (CI) values are calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Conclusion
The available preclinical evidence indicates that this compound holds significant promise as a combination partner for various anticancer agents. The synergistic effects observed in in vivo models, particularly with anti-angiogenic and chemotherapeutic agents, underscore the potential of FAK inhibition to enhance treatment outcomes. Further in-depth preclinical studies to quantify the synergy through methods like Combination Index analysis across a broader range of cancer types and combination partners are warranted to guide the clinical development of GSK-2256098-based combination therapies. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
GSK-2256098 Hydrochloride: A Comparative Analysis of Selectivity for FAK Over Pyk2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK-2256098 hydrochloride's inhibitory activity against Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). The following sections present quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
This compound is a potent and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, migration, and invasion.[1][2] A key aspect of its preclinical profile is its selectivity for FAK over other kinases, particularly the most closely related family member, Pyk2. Multiple studies have established that this compound exhibits approximately 1000-fold greater selectivity for FAK than for Pyk2.[1][3][4][5] This high degree of selectivity is crucial for minimizing off-target effects and for precisely dissecting the biological roles of FAK.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against FAK and Pyk2 has been determined through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Target | Parameter | Value (nM) | Notes |
| FAK | IC50 (enzymatic) | 1.5 | Half-maximal inhibitory concentration in a cell-free enzymatic assay.[1] |
| Ki | 0.4 | Apparent inhibitor constant, indicating high-affinity binding.[2] | |
| IC50 (cellular) | 8.5 - 15 | Half-maximal inhibitory concentration for FAK autophosphorylation (pY397) in various cancer cell lines (e.g., U87MG, A549, OVCAR8).[2][3][5] | |
| Pyk2 | IC50 (enzymatic, estimated) | ~1500 | This value is estimated based on the consistently reported ~1000-fold selectivity for FAK over Pyk2.[1][3][4][5] |
Experimental Protocols
The determination of the inhibitory activity of this compound against FAK and Pyk2 typically involves in vitro kinase assays. Below is a representative methodology for such an experiment.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against FAK and Pyk2 using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant human FAK or Pyk2 enzyme
-
Kinase substrate (e.g., a synthetic peptide such as Poly(Glu:Tyr 4:1))
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (serially diluted)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay Kit)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in kinase assay buffer to the desired final concentrations.
-
Prepare a solution of the kinase (FAK or Pyk2) and the substrate in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the diluted inhibitor solution to the wells of the microplate.
-
Add the kinase/substrate solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescence-based kinase assay kit. This typically involves two steps:
-
Adding a reagent to deplete the remaining ATP.
-
Adding a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
FAK and Pyk2 Signaling Pathways
The following diagram illustrates the key components and interactions within the FAK and Pyk2 signaling pathways, highlighting their shared and distinct downstream effectors.
Caption: Simplified FAK and Pyk2 signaling pathways.
Experimental Workflow for Kinase Selectivity Assay
The diagram below outlines the general workflow for an in vitro kinase inhibition assay to determine the selectivity of a compound.
Caption: Workflow for in vitro kinase inhibition assay.
References
- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK-2256098 Hydrochloride and Other Focal Adhesion Kinase (FAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to FAK Inhibitor Performance
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology, playing a pivotal role in cell survival, proliferation, migration, and angiogenesis. The development of small molecule inhibitors targeting FAK has provided promising avenues for therapeutic intervention. This guide offers a comprehensive cross-reference of the publicly available data on GSK-2256098 hydrochloride and other notable FAK inhibitors, including Defactinib (VS-6063), PF-562271, and PF-573228. The information is presented to facilitate an objective comparison of their performance based on experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other FAK inhibitors, providing a direct comparison of their potency and efficacy in both preclinical and clinical settings.
Table 1: In Vitro Potency of FAK Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 / Ki | Cell Lines / Conditions | Reference |
| GSK-2256098 | FAK | Kinase Assay (apparent Ki) | 0.4 nM | --- | [1] |
| FAK (pY397) | Cell-based | 8.5 nM | U87MG (glioblastoma) | [1] | |
| FAK (pY397) | Cell-based | 12 nM | A549 (lung) | [1] | |
| FAK (pY397) | Cell-based | 15 nM | OVCAR8 (ovary) | [1] | |
| Defactinib (VS-6063) | FAK | Kinase Assay (IC50) | 0.6 nM | --- | [2] |
| PF-562271 | FAK, Pyk2 | Kinase Assay (IC50) | 1.5 nM (FAK) | Cell-free | [3] |
| FAK (pY397) | Cell-based | 5 nM | Inducible cell-based assay | [3] | |
| PF-573228 | FAK | Kinase Assay (IC50) | 4 nM | Cell-free | [4] |
| FAK (pY397) | Cell-based | 30-100 nM | Various cell lines | [5] |
Table 2: In Vivo Efficacy of FAK Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| GSK-2256098 | Mouse Xenograft (U87MG) | Glioblastoma | Not specified | Dose- and time-dependent inhibition of pFAK. | [6] |
| Defactinib (VS-6063) | Mouse Xenograft (PC3) | Prostate Cancer | Not specified | Greater inhibition of tumor growth when combined with docetaxel compared to monotherapy. | [7] |
| PF-562271 | Mouse Xenograft (PC3M-luc-C6) | Prostate Cancer | 25 mg/kg, PO, BID, 5x/wk for 2 weeks | 62% tumor growth inhibition compared to control.[8][9] | [8][9] |
| Mouse Orthotopic (MPanc-96) | Pancreatic Cancer | 33 mg/kg, PO, BID | Significantly reduced tumor growth, invasion, and metastasis.[10][11] | [10][11] | |
| PF-573228 | Not specified | Not specified | Not specified | Not specified | --- |
Table 3: Clinical Trial Results for FAK Inhibitors
| Inhibitor | Phase | Cancer Type | Dosing Regimen | Key Findings | Reference |
| GSK-2256098 | Phase I | Recurrent Glioblastoma | 500-1000 mg, BID | MTD: 1000 mg BID. Best response: Stable Disease in 3/11 evaluable patients. One patient remained on treatment for 11.3 months.[12][13] | [12][13] |
| Phase II | Recurrent/Progressive Meningioma (NF2-mutated) | 750 mg, BID | 6-month progression-free survival: 83% (Grade 1), 33% (Grade 2/3). Partial response in 1 patient, stable disease in 24 patients.[1] | [1] | |
| Defactinib (VS-6063) | Phase II | Advanced KRAS-mutant NSCLC | 400 mg, PO, BID | 12-week PFS met in 28% of patients. Median PFS was 45 days.[10][14] | [10][14] |
| Phase II | Tumors with NF2 Loss | 400 mg, PO, BID | ORR of 3% (1 partial response). Median PFS was 1.9 months.[15] | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are summaries of key experimental protocols cited in the comparison.
In Vitro Kinase Assay (for IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FAK in a cell-free system.
-
General Procedure:
-
Recombinant active FAK protein is incubated with a FAK substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in a kinase reaction buffer.
-
Serial dilutions of the test compound (e.g., GSK-2256098, PF-573228) are added to the reaction.
-
The reaction is allowed to proceed for a specific duration at a controlled temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]
-
Cell-Based FAK Autophosphorylation Assay
-
Objective: To assess the ability of an inhibitor to block FAK autophosphorylation at Tyr397 in a cellular context.
-
General Procedure:
-
Cancer cell lines of interest are cultured to sub-confluency.
-
Cells are treated with various concentrations of the FAK inhibitor for a specified time (e.g., 30 minutes to 24 hours).
-
Whole-cell lysates are prepared and subjected to Western blot analysis.
-
Blots are probed with antibodies specific for phosphorylated FAK (pY397) and total FAK.
-
The intensity of the pFAK band is normalized to the total FAK band to determine the extent of inhibition.[1][4]
-
Animal Xenograft Studies (for In Vivo Efficacy)
-
Objective: To evaluate the anti-tumor efficacy of FAK inhibitors in a living organism.
-
General Procedure:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The FAK inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers or bioluminescent imaging.
-
At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[8][9][10][11]
-
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: FAK Signaling Cascade
Caption: FAK Inhibitor Screening Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of FAK inhibitor VS-6063 (defactinib) on docetaxel efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal Procedures for GSK-2256098 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for GSK-2256098 hydrochloride, a focal adhesion kinase (FAK) inhibitor. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the compound as hazardous waste is mandatory. These guidelines are based on general principles of laboratory chemical waste management and are intended to provide essential, immediate safety and logistical information.
Chemical and Physical Properties of GSK-2256098
A summary of the known quantitative data for GSK-2256098 is presented below. This information is crucial for understanding the compound's characteristics and for making informed decisions on its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₂₃ClN₆O₂ · ClH |
| Molecular Weight | 451.35 g/mol [1] |
| CAS Number | 1224887-10-8 |
Note: Data is compiled from publicly available chemical databases.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in solid form and as a solution (e.g., in DMSO).
Part 1: Waste Characterization and Segregation
-
Hazard Assessment: In the absence of a specific SDS, this compound should be treated as a hazardous chemical. This necessitates handling with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: It is crucial to segregate different types of chemical waste to prevent dangerous reactions.[2][3]
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound, such as those dissolved in Dimethyl Sulfoxide (DMSO).
-
Contaminated Materials: Items such as gloves, pipette tips, and absorbent paper that have come into contact with the compound.
-
Part 2: Solid Waste Disposal
-
Containerization:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.[4]
-
The label must include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[3]
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] Do not attempt to dispose of this chemical through regular trash.
-
Part 3: Liquid Waste Disposal (Solutions in DMSO)
-
Containerization:
-
Collect liquid waste containing this compound and DMSO in a sealable, leak-proof, and chemically resistant container.[5][6] Polypropylene or other compatible plastic containers are generally suitable for DMSO solutions.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[3]
-
-
Labeling:
-
Clearly label the container as "Hazardous Waste."
-
List all constituents, including "this compound" and "Dimethyl Sulfoxide (DMSO)," along with their approximate concentrations.
-
-
Storage:
-
Keep the waste container tightly sealed except when adding waste.[7]
-
Store in a designated SAA, segregated from incompatible waste streams (e.g., strong acids or bases).
-
-
Pickup and Disposal:
-
Arrange for disposal through your institution's EHS office. DMSO-containing solutions should not be disposed of down the drain.[6]
-
Part 4: Disposal of Contaminated Materials
-
Collection: Place all disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) into a designated, sealed plastic bag or container.
-
Labeling: Label the bag or container as "Hazardous Waste" and specify the contaminating chemical.
-
Disposal: This waste should be collected and disposed of by your institution's EHS department along with other solid chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a formal hazard assessment and adherence to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Bot Verification [naturtotalshop.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling GSK-2256098 Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK-2256098 hydrochloride. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a potent, selective, and reversible FAK (Focal Adhesion Kinase) inhibitor investigated for its anti-cancer properties. Due to its potent nature, stringent handling procedures are necessary to minimize exposure and mitigate potential health risks. This guide outlines the required personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. This is based on general guidelines for potent pharmaceutical compounds; the specific Safety Data Sheet (SDS) for the compound should always be consulted for the most accurate information.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes, aerosols, and airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Body Protection | A dedicated, disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when there is a risk of aerosol generation. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount when working with potent compounds like this compound. The following protocol outlines the key stages of handling, from preparation to post-experiment cleanup.
1. Preparation and Weighing:
-
All handling of the solid compound must be conducted within a certified chemical fume hood or a containment glove box to prevent inhalation of airborne particles.
-
Before commencing, ensure the work area is clean and decontaminated.
-
Wear all required PPE as detailed in the table above.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If dedicated equipment is not available, thoroughly decontaminate all items after use.
-
When weighing, use a "wetting" technique with a suitable solvent if possible to minimize dust generation.
2. Dissolution and Use in Experiments:
-
Prepare solutions within the chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
When transferring solutions, use techniques that minimize the generation of aerosols.
3. Post-Handling and Decontamination:
-
After handling is complete, carefully remove and dispose of the outer pair of gloves while still in the fume hood.
-
Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).
-
Remove the remaining PPE in a designated area, ensuring no cross-contamination. Lab coats should be disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including empty vials, contaminated weigh boats, gloves, lab coats, and any other disposable materials that have come into contact with the compound, must be placed in a clearly labeled, sealed hazardous waste container. This container should be designated for "cytotoxic" or "potent pharmaceutical" waste.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
Waste Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled and sealed before collection.
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this potent compound.
Caption: Logical workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
